RWJ-51204
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-2-29-12-26-17-11-13(22)7-8-16(17)25-10-9-18(27)19(21(25)26)20(28)24-15-6-4-3-5-14(15)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQDABVGWLROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C2=C(C=CC(=C2)F)N3C1=C(C(=O)CC3)C(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431349 | |
| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205701-85-5 | |
| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205701-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RWJ-51204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205701855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RWJ-51204 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ1LL72JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of RWJ-51204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a nonbenzodiazepine anxiolytic agent that has demonstrated a promising preclinical profile. It belongs to the class of GABA(A) receptor modulators and has been characterized as a partial agonist at the benzodiazepine (B76468) binding site.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, in vivo efficacy, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of anxiolytic compounds.
Core Mechanism of Action: Partial Agonism at the GABA(A) Receptor
The primary mechanism of action of this compound is its selective and high-affinity binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABA(A)) receptor.[1] The GABA(A) receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound is classified as a nonselective partial agonist.[2] Unlike full agonists (e.g., diazepam), which elicit a maximal response at the receptor, partial agonists produce a submaximal response, even at saturating concentrations. The intrinsic modulatory activity of this compound is lower than that of full agonist anxiolytics like lorazepam and diazepam, but comparable to other partial agonists such as bretazenil (B1667780) and abecarnil.[1] This partial agonism is thought to contribute to its favorable side-effect profile, with a significant separation between anxiolytic doses and those causing sedation and motor impairment.[1][2]
Signaling Pathway of this compound at the GABA(A) Receptor
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Receptor/Site | Reference |
| Ki | 0.2-2 nM | Benzodiazepine site on GABA(A) receptors | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Anxiety
| Test | Species | Endpoint | ED50 / MED | Reference |
| Pentylenetetrazole-induced seizure inhibition | Mouse | Inhibition of seizures | 0.04 mg/kg | [1] |
| Vogel conflict test | Rat | Anti-conflict effect | 0.36 mg/kg | [1] |
| Elevated plus-maze | Rat | Anxiolytic effect | 0.1 mg/kg (MED) | [1] |
| Conflict test | Squirrel Monkey | Anti-conflict effect | 0.49 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized procedures for anxiolytic drug evaluation.
Radioligand Binding Assay for GABA(A) Receptor
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA(A) receptor.
Materials:
-
Rat brain tissue (e.g., cortex)
-
[3H]-Flumazenil or other suitable radioligand
-
This compound (unlabeled)
-
Incubation buffer (e.g., Tris-HCl)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of unlabeled this compound in the incubation buffer.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Elevated Plus-Maze Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Protocol:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., orally) at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Vogel Conflict Test
Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
Protocol:
-
Water Deprivation: Water-deprive the animals for a set period (e.g., 48 hours) before the test.
-
Training: Place the animals in the chamber and allow them to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout.
-
Drug Administration: Administer this compound or vehicle to the trained animals.
-
Testing: Place the animals back in the chamber and record the number of shocks they are willing to take to drink during a fixed period.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of shocks received compared to the vehicle-treated group.
Experimental and Drug Development Workflow
The preclinical evaluation of a novel anxiolytic agent like this compound typically follows a structured workflow, moving from in vitro characterization to in vivo behavioral assessment.
References
An In-depth Technical Guide to RWJ-51204: Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-51204 is a nonbenzodiazepine anxiolytic agent that demonstrates a unique pharmacological profile as a nonselective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor. Structurally distinct from traditional benzodiazepines, this compound exhibits potent anxiolytic effects with a significantly wider therapeutic window, separating its anxiolytic properties from sedative, ataxic, and muscle relaxant side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its binding affinity and efficacy in preclinical models.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[1][2]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide, is a structurally novel compound.[3] Its chemical and physical data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[1][2]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide | [3] |
| CAS Number | 205701-85-5 | [3] |
| Chemical Formula | C21H19F2N3O3 | [3] |
| Molar Mass | 399.390 g/mol | [3] |
| SMILES | Fc1ccccc1NC(=O)C=3C(=O)CCN4c2c(cc(F)cc2)N(C=34)COCC | [3] |
| InChI | InChI=1S/C21H19F2N3O3/c1-2-29-12-26-17-11-13(22)7-8-16(17)25-10-9-18(27)19(21(25)26)20(28)24-15-6-4-3-5-14(15)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,28) | [3] |
Pharmacological Properties
This compound is a nonselective partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[4][5] This mechanism of action is distinct from full agonists, such as diazepam, and contributes to its favorable pharmacological profile.
Mechanism of Action
This compound enhances the effect of GABA at the GABAA receptor, which is an ionotropic receptor and a ligand-gated ion channel.[5] Upon binding of GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization results in an inhibitory effect on neurotransmission, reducing neuronal excitability. As a partial agonist, this compound has a lower intrinsic efficacy in potentiating the GABA-mediated chloride current compared to full agonists. This property is believed to be responsible for its anxiolytic effects at doses that do not cause significant sedation or motor impairment.[4][6]
Quantitative Pharmacological Data
The binding affinity and in vivo potency of this compound have been characterized in various preclinical models.
| Parameter | Species | Assay | Value | Reference |
| Ki | Rat | GABAA Receptor Binding | 0.2-2 nM | [6] |
| ED50 | Mouse | Pentylenetetrazole-induced Seizure Inhibition | 0.04 mg/kg (p.o.) | [6] |
| ED50 | Rat | Vogel Conflict Test | 0.36 mg/kg (p.o.) | [6] |
| Minimal Effective Dose | Rat | Elevated Plus-Maze | 0.1 mg/kg (p.o.) | [6] |
| ED50 | Squirrel Monkey | Conflict Test | 0.49 mg/kg (p.o.) | [6] |
Experimental Protocols
In Vitro: GABAA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine site on the GABAA receptor.
Methodology:
-
Membrane Preparation:
-
Whole brains from adult rats are rapidly dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The pellet is washed three times by resuspension in fresh buffer and subsequent centrifugation.
-
The final pellet containing the cell membranes is resuspended in a known volume of assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
A fixed concentration of a suitable radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture, containing the radioligand, competitor, and membrane preparation, is incubated at 0-4°C for 60-90 minutes to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a standard benzodiazepine (e.g., diazepam).
-
-
Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
In Vivo: Anxiolytic Activity Assessment
This test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor with two open and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound or vehicle is administered orally to the animals at a specified time before testing.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.
This test assesses the anxiolytic potential of a drug by measuring its ability to reinstate a behavior that has been suppressed by punishment.
Methodology:
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) before the test to motivate drinking behavior.
-
Training: Animals may be trained to drink from a spout in the testing chamber.
-
Drug Administration: this compound or vehicle is administered to the animals.
-
Testing: During the test session, every attempt to drink from the water spout is paired with a mild electric shock to the feet.
-
Data Collection: The number of shocks received (or licks taken) during the test period is recorded.
-
Analysis: Anxiolytic drugs increase the number of shocks the animals are willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of the shock.
In Vivo: Assessment of Sedative and Motor-Impairing Effects
This test measures the general activity level of an animal and is used to assess the sedative effects of a compound.
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams to automatically record movement.
-
Acclimation: Animals are placed in the testing room to acclimate.
-
Drug Administration: this compound or vehicle is administered.
-
Testing: Animals are placed in the center of the open field, and their horizontal and vertical movements are recorded over a specific duration.
-
Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.
This test is used to evaluate motor coordination and muscle relaxant effects.
Methodology:
-
Apparatus: A rotating rod on which the animal must maintain its balance.
-
Training: Animals are trained to stay on the rotating rod for a certain period before the test day.
-
Drug Administration: this compound or vehicle is administered.
-
Testing: At various time points after drug administration, the animals are placed on the rotating rod, and the latency to fall is recorded.
-
Analysis: A decrease in the time the animal is able to stay on the rod indicates motor impairment or muscle relaxation.
Conclusion
This compound represents a significant development in the field of anxiolytic pharmacology. Its profile as a nonselective partial agonist at the GABAA receptor provides a promising avenue for the treatment of anxiety disorders with a potentially improved side-effect profile compared to existing benzodiazepines. The data presented in this guide highlight its high affinity for the GABAA receptor and its potent anxiolytic effects in preclinical models at doses significantly lower than those causing sedation and motor impairment. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. This compound [medbox.iiab.me]
- 5. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: RWJ-51204 Binding Affinity and Selectivity for GABA(A) Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a nonbenzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA(A)) receptor. Its pharmacological profile suggests a separation between anxiolytic effects and sedative or motor-impairing side effects, making it a compound of significant interest in the development of novel anxiolytics. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for GABA(A) receptor subtypes, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Data Summary
Binding Affinity of this compound
This compound demonstrates high affinity for the benzodiazepine binding site on GABA(A) receptors. In vitro studies using radioligand binding assays have established its inhibitory constant (Ki) in the low nanomolar range.
| Brain Region | Radioligand | Ki (nM) | Reference |
| Rat Cerebral Cortex | [3H]Flumazenil | 0.2 - 2 | |
| Rat Cerebral Cortex | [3H]Flumazenil | 0.2 - 0.6 | |
| Rat Cerebellum | [3H]Flumazenil | 0.2 - 0.6 | |
| Rat Medulla-Spinal Cord | [3H]Flumazenil | 0.2 - 0.6 |
Note: While the available literature confirms the high affinity of this compound, specific Ki values for individual recombinant GABA(A) receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are not explicitly detailed in the primary publication by Dubinsky et al. (2002). The data indicates it is a nonselective partial agonist. Further studies would be required to delineate its precise affinity for each subtype.
Functional Activity of this compound
As a partial agonist, this compound enhances the function of GABA(A) receptors in response to GABA, but to a lesser extent than full agonists like diazepam. This partial agonism is believed to contribute to its favorable side-effect profile.
| Parameter | Description | Finding | Reference |
| Intrinsic Modulatory Activity | The ability of the compound to potentiate the GABA response, often measured by the "GABA shift" in binding assays. | Lower than full agonists (e.g., lorazepam, diazepam) and similar to other partial agonists (e.g., bretazenil, abecarnil). |
Note: Quantitative data on the potentiation of GABA-evoked currents (e.g., EC50, maximal potentiation) at specific GABA(A) receptor subtypes for this compound is not available in the reviewed literature. Such data would be critical for a complete understanding of its functional selectivity.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Site Affinity
This protocol outlines the general methodology used to determine the binding affinity of this compound for the benzodiazepine site on GABA(A) receptors, based on the description in Dubinsky et al. (2002) and general practices in the field.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site.
Materials:
-
Biological Sample: Crude P2 brain membrane fractions from rat cerebral cortex, cerebellum, or medulla-spinal cord.
-
Radioligand: [3H]Flumazenil or [3H]Ro15-4513 (a high-affinity benzodiazepine site ligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam).
-
Assay Buffer: 3 mM phosphate (B84403) buffer containing 0.1 M NaCl.
-
Instrumentation: Liquid scintillation counter, vacuum filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the desired brain tissue in ice-cold buffer and centrifuge to obtain a crude mitochondrial pellet (P2). Wash the pellet by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Membrane preparation and radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the assay tubes for 30 minutes at ambient temperature (21-23°C) to allow the binding reaction to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
An In-depth Technical Guide to the Preclinical Anxiolytic Effects of RWJ-51204 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic effects of RWJ-51204, a nonbenzodiazepine compound, in various rodent models. The document details its mechanism of action, summarizes key quantitative efficacy data, and outlines the experimental protocols used in its evaluation.
Core Mechanism of Action: A Partial Agonist at the GABA-A Receptor
This compound exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] It selectively binds with high affinity (Ki = 0.2-2 nM) to the benzodiazepine (B76468) site on the GABA-A receptor complex.[2] Unlike traditional benzodiazepines such as diazepam, which are full agonists, this compound is classified as a nonselective partial agonist.[3][4]
As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than full agonists.[2] This submaximal efficacy is believed to contribute to its anxiolytic properties while potentially reducing the incidence of side effects commonly associated with full benzodiazepine agonists, such as sedation, motor impairment, and dependence.[2][4] The intrinsic modulatory activity of this compound is considered similar to other partial agonists like bretazenil (B1667780) and abecarnil.[2]
Quantitative Efficacy Data in Rodent Models
This compound has demonstrated potent anxiolytic activity across several validated rodent models of anxiety. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Anxiolytic Efficacy of this compound in Rodents
| Experimental Model | Species | Endpoint | Result | Citation |
| Elevated Plus-Maze | Rat | Minimal Effective Dose (MED) | 0.1 mg/kg (p.o.) | [2] |
| Vogel Conflict Test | Rat | Median Effective Dose (ED₅₀) | 0.36 mg/kg (p.o.) | [2] |
| Pentylenetetrazole (PTZ)-induced Seizure Inhibition | Mouse | Median Effective Dose (ED₅₀) | 0.04 mg/kg (p.o.) | [2] |
Table 2: Receptor Binding Affinity
| Receptor Site | Parameter | Value | Citation |
| Benzodiazepine site on GABA-A receptors | Inhibition Constant (Kᵢ) | 0.2-2 nM | [2] |
Detailed Experimental Protocols
The anxiolytic-like effects of this compound were established using standardized behavioral paradigms.
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two arms enclosed by high walls.[6]
-
Procedure: A rodent is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period, usually 5 minutes.[7] A video tracking system records the animal's movement. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[6][7]
-
Interpretation: Anxiolytic compounds, like this compound, increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.[7]
Vogel Conflict Test
This paradigm assesses anxiolytic drug action by measuring the animal's response to a conflict between a natural drive (drinking) and an aversive stimulus (mild electric shock).
-
Apparatus: The test chamber contains a drinking spout connected to a water source and a device capable of delivering a mild electric shock.
-
Procedure: Rodents are first water-deprived. During the test, every time the animal attempts to drink from the spout, it receives a mild electric shock to its tongue. The number of shocks the animal is willing to accept to drink is recorded over a specific period.
-
Interpretation: Anxiolytic drugs increase the number of punished licks, suggesting a reduction in the fear or anxiety associated with the aversive stimulus. This compound demonstrated a significant effect in this model.[2]
Pentylenetetrazole (PTZ)-induced Seizure Inhibition
This test is used to evaluate the anticonvulsant properties of a compound, which often correlate with anxiolytic activity for GABAergic modulators.
-
Procedure: The chemical convulsant pentylenetetrazole (PTZ) is administered to mice at a dose known to induce seizures. The test compound (this compound) is given prior to the PTZ challenge.
-
Endpoint: The primary endpoint is the ability of the drug to prevent the onset of clonic or tonic-clonic seizures or to delay their latency.
-
Interpretation: this compound's low ED₅₀ in this test (0.04 mg/kg) highlights its potent GABA-modulating activity.[2]
Side Effect Profile and Therapeutic Index
A critical aspect of anxiolytic drug development is the separation between efficacious doses and those that produce unwanted side effects. Studies indicate that this compound has a favorable profile in this regard. Sedative, ataxic, and muscle relaxant effects were observed only at doses approximately 20 times higher than the effective anxiolytic dose.[3] Furthermore, this compound was shown to attenuate motor impairment induced by the full agonist chlordiazepoxide in mice, further supporting its distinct pharmacological profile.[2]
Conclusion
The preclinical data from rodent models strongly support the characterization of this compound as a potent, orally active anxiolytic agent. Its mechanism as a partial agonist at the GABA-A receptor benzodiazepine site likely contributes to a robust anxiolytic effect with a wider therapeutic window compared to traditional full agonists. The consistent efficacy across multiple validated behavioral paradigms, including the elevated plus-maze and Vogel conflict test, underscores its potential as a novel therapeutic for anxiety disorders. Although its development was discontinued, the profile of this compound remains an important benchmark in the search for anxioselective compounds with improved safety and tolerability.[3]
References
- 1. acnp.org [acnp.org]
- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of RWJ-51204 in Parkinson's Disease Models: A Technical Whitepaper
Disclaimer: As of the latest available information, there are no publicly accessible scientific studies or clinical trials that have specifically investigated the neuroprotective potential of RWJ-51204 in preclinical models of Parkinson's disease. The development of this compound, a nonselective partial agonist at GABAA receptors, was discontinued (B1498344) by its developers at Johnson & Johnson.[1] This document, therefore, serves as a hypothetical technical guide outlining how such a compound could be evaluated for neuroprotective efficacy in Parkinson's disease research, based on established experimental paradigms and known pathological mechanisms of the disease. The data presented is illustrative and not based on actual experimental results for this compound.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[2][3][4][5] Current treatments primarily offer symptomatic relief, creating a critical need for neuroprotective therapies that can slow or halt disease progression.[3][6][7][8] This guide explores the theoretical neuroprotective potential of this compound, a compound previously investigated for its anxiolytic properties.[1] While direct evidence is lacking, its mechanism as a GABAA receptor partial agonist presents a plausible, albeit speculative, avenue for neuroprotection. This document outlines a comprehensive, hypothetical framework for evaluating this compound in established in vitro and in vivo models of Parkinson's disease, focusing on key pathological hallmarks such as oxidative stress, mitochondrial dysfunction, and α-synuclein aggregation.[2][4][5][9][10][11][12][13][14][15][16][17][18][19]
Introduction to this compound
This compound is a nonbenzodiazepine anxiolytic that acts as a nonselective partial agonist at GABAA receptors.[1] It was noted for producing anxiolytic effects at doses significantly lower than those causing sedation or motor impairment.[1] Although its development was halted, its mechanism of action warrants a theoretical exploration of its potential neuroprotective effects in the context of neurodegenerative diseases like Parkinson's.
Pathophysiological Rationale for Neuroprotection in Parkinson's Disease
The pathology of Parkinson's disease is multifactorial, with key contributing processes including:
-
Oxidative Stress: The metabolism of dopamine (B1211576) and mitochondrial dysfunction lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components.[11][12][13][14][15]
-
Mitochondrial Dysfunction: Impairment of the mitochondrial electron transport chain is a central feature in both sporadic and familial forms of PD.[2][4][5][9][10]
-
α-Synuclein Aggregation: The misfolding and aggregation of α-synuclein into Lewy bodies are pathological hallmarks of PD, contributing to neuronal toxicity.[16][18]
-
Neuroinflammation: The activation of microglia and astrocytes contributes to the inflammatory cascade that exacerbates neuronal damage.[14][20]
A potential neuroprotective agent would ideally modulate one or more of these pathways to preserve dopaminergic neuron function and survival.
Hypothetical Data on the Neuroprotective Efficacy of this compound
The following tables present hypothetical quantitative data that would be sought in preclinical studies to evaluate the neuroprotective effects of this compound.
Table 1: Hypothetical In Vitro Neuroprotection in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) (vs. 6-OHDA control) | Intracellular ROS Levels (Fluorescence Units) | Mitochondrial Membrane Potential (%) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 | 150 | 100 | 1.0 |
| 6-OHDA (100 µM) | 50 | 850 | 45 | 4.5 |
| This compound (1 µM) + 6-OHDA | 65 | 600 | 60 | 3.2 |
| This compound (10 µM) + 6-OHDA | 85 | 350 | 80 | 1.8 |
| This compound (50 µM) + 6-OHDA | 90 | 200 | 92 | 1.2 |
Table 2: Hypothetical In Vivo Neuroprotection in a MPTP Mouse Model
| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) | Substantia Nigra TH+ Neurons (count) | Rotarod Performance (latency in s) | α-Synuclein Aggregates (OD) |
| Saline Control | 15.2 | 8500 | 180 | 0.1 |
| MPTP | 4.8 | 3200 | 60 | 0.8 |
| This compound (1 mg/kg) + MPTP | 7.5 | 4800 | 95 | 0.6 |
| This compound (5 mg/kg) + MPTP | 10.1 | 6500 | 140 | 0.3 |
| This compound (10 mg/kg) + MPTP | 12.8 | 7800 | 165 | 0.2 |
Proposed Experimental Protocols
Detailed methodologies for key hypothetical experiments are provided below.
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound (1, 10, 50 µM) or vehicle for 2 hours.
-
Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to a final concentration of 100 µM to induce oxidative stress and apoptosis, mimicking Parkinson's pathology.[21]
-
Assessment of Cell Viability: After 24 hours, cell viability is assessed using the MTT assay.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using the DCFDA cellular ROS detection assay kit.
-
Mitochondrial Membrane Potential (MMP) Assay: MMP is measured using JC-1 staining and fluorescence microscopy.
-
Caspase-3 Activity Assay: Apoptosis is quantified by measuring the activity of caspase-3 using a colorimetric assay kit.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg intraperitoneally for four consecutive days to induce dopaminergic neurodegeneration.[3]
-
This compound Treatment: this compound (1, 5, 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before each MPTP injection and continued for 7 days post-MPTP administration.
-
Behavioral Testing: Motor coordination and balance are assessed using the rotarod test at day 7 post-final MPTP injection.
-
Neurochemical Analysis: At day 7, mice are euthanized, and striatal tissue is collected for the quantification of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra. α-synuclein aggregation is assessed using an antibody specific for phosphorylated α-synuclein (pS129).
Visualizations: Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Parkinson's Disease Pathogenesis
Caption: Hypothetical neuroprotective mechanisms of this compound in PD.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for evaluating this compound in a mouse model of PD.
Conclusion and Future Directions
While there is currently no direct evidence to support the use of this compound as a neuroprotective agent in Parkinson's disease, this technical guide provides a comprehensive and scientifically grounded framework for its potential evaluation. The hypothetical studies outlined herein would be essential to determine if modulating GABAA receptors with a compound like this compound could offer a novel therapeutic strategy. Future research should focus on conducting these foundational in vitro and in vivo experiments to ascertain any genuine neuroprotective potential. Should these initial studies yield positive results, further investigation into the precise molecular mechanisms and long-term efficacy would be warranted.
References
- 1. This compound [medbox.iiab.me]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction and oxidative stress in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction and oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New agents promote neuroprotection in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential therapeutic effects of polyphenols in Parkinson's disease: in vivo and in vitro pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of mitochondrial dysfunction in Parkinson's disease: Implications for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondria and Parkinson's Disease: Clinical, Molecular, and Translational Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress and antioxidant therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Oxidative Stress in Parkinson’s Disease [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Aggregation and neurotoxicity of alpha-synuclein and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. The Aggregation Continuum of α-Synuclein and Its Relevance to Brain Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
RWJ-51204: A Technical Overview of a GABAA Receptor Partial Agonist
Disclaimer: Contrary to the topic requested, extensive scientific literature review indicates that RWJ-51204 is not an adenosine (B11128) A2A blocker. Instead, it is well-characterized as a nonbenzodiazepine partial agonist at the GABAA receptor benzodiazepine (B76468) binding site.[1][2][3] This guide provides an in-depth technical overview of this compound based on its established mechanism of action as a GABAA receptor modulator.
Introduction
This compound is an anxiolytic compound that is structurally distinct from benzodiazepines.[1] It was developed by researchers at Johnson & Johnson.[1] As a partial agonist at GABAA receptors, this compound exhibits a pharmacological profile that suggests a separation between its anxiolytic effects and the sedative, ataxic, and muscle relaxant side effects commonly associated with full benzodiazepine agonists.[1][2] This profile generated interest in its potential as a therapeutic agent for anxiety disorders with an improved side-effect profile.[3]
Chemical Properties
| Property | Value |
| IUPAC Name | 5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
| CAS Number | 205701-85-5 |
| Molecular Formula | C21H19F2N3O3 |
| Molecular Weight | 399.39 g/mol |
| Appearance | Off-white solid |
Pharmacological Profile
This compound is a selective and high-affinity ligand for the benzodiazepine binding site on the GABAA receptor.[2] Its intrinsic modulatory activity is lower than that of full agonists like diazepam and lorazepam, classifying it as a partial agonist.[2]
In Vitro Binding Affinity
| Receptor/Assay | Ki (nM) |
| GABAA Receptor (Benzodiazepine Site) | 0.2-2 |
Data from Dubinsky et al., 2002.[2]
In Vivo Efficacy
This compound has demonstrated oral activity in various animal models of anxiety and seizure.
| Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| Mice | Pentylenetetrazole-induced seizure inhibition | 0.04 |
| Rats | Vogel conflict test | 0.36 |
| Rats | Elevated plus-maze | 0.1 (MED) |
| Squirrel Monkeys | Conflict test | 0.49 |
Data from Dubinsky et al., 2002.[2]
Mechanism of Action: GABAA Receptor Modulation
The gamma-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.
This compound, like benzodiazepines, binds to a modulatory site on the GABAA receptor, distinct from the GABA binding site.[2][4] As a partial agonist, it enhances the effect of GABA by increasing the frequency of channel opening, but to a lesser extent than full agonists.[2] This partial agonism is thought to be the basis for its anxiolytic effects with a reduced liability for sedation and other side effects.[1][2]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Tissue Preparation: Whole brains from male rats or mice are homogenized in a buffer solution and centrifuged to isolate the crude P2 membrane pellet.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flunitrazepam) and various concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.
Elevated Plus-Maze Test
This is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
-
Apparatus: The maze consists of four arms (two open and two enclosed) arranged in a plus shape and elevated from the floor.
-
Procedure: Rats are orally administered either vehicle or a specific dose of this compound. After a set time (e.g., 60 minutes), the animal is placed in the center of the maze and allowed to explore for a defined period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Synthesis
A safe and scalable synthesis for this compound has been developed.[2] A key improvement in the process involves the in situ preparation of chloromethyl ethyl ether for the final alkylation step, which minimizes exposure risks associated with this reagent. The use of diisopropylethylamine (DIPEA) as a base was found to be optimal for the N-ethoxymethylation of the carboxamide precursor.
Conclusion
This compound is a nonbenzodiazepine GABAA receptor partial agonist that has been shown to have anxiolytic properties in animal models. Its pharmacological profile suggests a potential for a wider therapeutic window compared to full benzodiazepine agonists, with a lower incidence of dose-limiting side effects. While its development was discontinued, the study of this compound has contributed to the understanding of GABAA receptor pharmacology and the development of anxioselective compounds.
References
- 1. This compound [medbox.iiab.me]
- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
The Early Discovery and Development of RWJ-51204: A Technical Overview
RWJ-51204 is a novel, nonbenzodiazepine anxiolytic agent that emerged from research at Johnson & Johnson in the late 1990s.[1] As a nonselective partial agonist at γ-aminobutyric acid type A (GABAA) receptors, it was designed to offer a safer therapeutic window compared to traditional benzodiazepines by separating anxiolytic effects from sedation and motor impairment.[1] This document provides an in-depth technical guide on the early discovery and development of this compound, detailing its pharmacological profile, preclinical efficacy, and the methodologies employed in its initial evaluation.
Core Discovery and Rationale
The development of this compound was rooted in the pursuit of anxioselective compounds that could modulate the GABAA receptor system without the pronounced side effects of full agonists like diazepam. The pyrido[1,2-a]benzimidazole (B3050246) chemical scaffold was identified as a promising structural class for achieving this profile.[2][3] The core hypothesis was that a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor could provide sufficient efficacy for anxiolysis while having a ceiling effect that would limit sedation, ataxia, and muscle relaxation.
Pharmacological Profile
In Vitro Binding Affinity
| Brain Region | Binding Affinity (Ki) |
| Cerebral Cortex | 0.2 - 0.6 nM[4] |
| Cerebellum | 0.2 - 0.6 nM[4] |
| Medulla-Spinal Cord | 0.2 - 0.6 nM[4] |
| Overall Benzodiazepine Site | 0.2 - 2 nM [4] |
Preclinical Efficacy in Animal Models of Anxiety
This compound exhibited potent anxiolytic-like activity across multiple, well-validated animal models. The effective doses in these models were significantly lower than those causing sedative or motor-impairing effects, suggesting a favorable therapeutic index.
| Animal Model | Species | Efficacy Metric | Result |
| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | ED50 | 0.04 mg/kg[4] |
| Vogel Conflict Test | Rat | ED50 | 0.36 mg/kg |
| Elevated Plus-Maze | Rat | Minimal Effective Dose (MED) | 0.1 mg/kg |
| Conflict Test | Squirrel Monkey | ED50 | 0.49 mg/kg[4] |
Experimental Protocols
GABAA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.
Methodology:
-
Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar-derived rats were homogenized in a Na-K phosphate (B84403) buffer (pH 7.4).
-
Incubation: A 2 mg aliquot of the prepared membrane homogenate was incubated with 1 nM of the radioligand [³H]Flunitrazepam.
-
Competition: Various concentrations of this compound were added to displace the radioligand.
-
Non-specific Binding: Determined in the presence of 10 µM diazepam.
-
Equilibration: The reaction was allowed to reach equilibrium for 60 minutes at 25°C.
-
Termination: The reaction was terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]Flunitrazepam (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
Objective: To assess the anticonvulsant (and by extension, anxiolytic-like) activity of this compound.
Methodology:
-
Animals: Male mice were used for the study.
-
Drug Administration: this compound was administered orally at various doses.
-
Induction of Seizures: A sub-convulsive dose of Pentylenetetrazole (PTZ) was injected intraperitoneally.
-
Observation: Mice were observed for the onset and severity of seizures (e.g., clonic convulsions).
-
Data Analysis: The dose of this compound that protected 50% of the animals from PTZ-induced seizures (ED50) was calculated.
Vogel Conflict Test in Rats
Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.
Methodology:
-
Animals: Male rats were water-deprived for a specified period (e.g., 48 hours).
-
Apparatus: A chamber equipped with a drinking spout connected to a shock generator.
-
Procedure: After drug administration, the rats were placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock was delivered through the drinking spout.
-
Measurement: The number of shocks the animal was willing to take to continue drinking was recorded over a set period.
-
Data Analysis: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicated an anxiolytic effect. The ED50 was the dose that produced a half-maximal increase in the number of shocks.
Elevated Plus-Maze Test in Rats
Objective: To assess the anxiolytic-like properties of this compound based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: Following oral administration of this compound, rats were placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms were recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms was indicative of an anxiolytic effect. The minimal effective dose (MED) was determined as the lowest dose to produce a statistically significant effect.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which is the basis for its anxiolytic effects.
Development and Discontinuation
This compound was advanced into early development by Johnson & Johnson based on its promising preclinical profile. However, its development was ultimately discontinued (B1498344).[1] The specific reasons for the discontinuation have not been publicly disclosed, which is common in the pharmaceutical industry for programs that do not reach the market. Potential reasons could include unforeseen adverse effects in longer-term toxicology studies, unfavorable pharmacokinetic properties in humans, or strategic portfolio decisions by the company.
Synthesis Workflow
The synthesis of this compound involved a multi-step process, with a key focus on the safe and scalable production of the final compound. The process research aimed to improve the final two steps of the synthesis: the formation of a carboxamide intermediate and a subsequent alkylation step.
Conclusion
This compound represented a significant effort in the development of a new generation of anxiolytics with a potentially improved safety profile. Its early discovery was characterized by a rational design approach targeting partial agonism at the GABAA receptor. The preclinical data demonstrated potent anxiolytic-like effects at doses well below those causing sedation. While the program was ultimately discontinued for undisclosed reasons, the technical information gathered during its early development provides valuable insights for researchers and drug development professionals in the field of neuroscience and GABAergic modulation.
References
- 1. This compound [medbox.iiab.me]
- 2. Potential anxiolytic agents. 3. Novel A-ring modified pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anxiolytic agents. Pyrido[1,2-a]benzimidazoles: a new structural class of ligands for the benzodiazepine binding site on GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Pharmacological Profile of RWJ-51204: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed in vitro characterization of RWJ-51204, a nonbenzodiazepine modulator of the γ-aminobutyric acid type A (GABAA) receptor. The information presented herein is compiled from publicly available scientific literature and is intended to offer a comprehensive overview of the compound's biochemical and cellular properties for research and drug development purposes.
Introduction
This compound is a novel nonbenzodiazepine anxiolytic agent that interacts with the benzodiazepine (B76468) binding site on the GABAA receptor.[1] Structurally distinct from classical benzodiazepines, it is classified as a partial agonist at GABAA receptors.[1] This profile suggests a potential for anxiolytic effects with a reduced liability for sedation and other side effects associated with full agonists.[1]
Biochemical Characterization: Receptor Binding Affinity
This compound exhibits high and selective affinity for the benzodiazepine site on the GABAA receptor. The binding affinity has been determined through competitive radioligand binding assays.
Quantitative Binding Data
| Compound | Parameter | Value (nM) | Tissue Source | Radioligand |
| This compound | Ki | 0.2 - 2 | Brain tissue | [3H]Flumazenil or [3H]Ro15-4513 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of this compound to the GABAA receptor benzodiazepine site.
Objective: To determine the inhibitor constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on GABAA receptors in brain tissue homogenates.
Materials:
-
Tissue: Rodent brain tissue (e.g., cerebral cortex, cerebellum).
-
Radioligand: [3H]Flumazenil or a similar high-affinity benzodiazepine site radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., Clonazepam, Diazepam).
-
Buffers:
-
Homogenization Buffer: Tris-HCl or a similar physiological pH buffer.
-
Assay Buffer: Phosphate-buffered solution containing 0.1 M NaCl.
-
-
Equipment:
-
Homogenizer (e.g., glass-Teflon).
-
Centrifuge (capable of >40,000 x g).
-
Filtration apparatus (cell harvester).
-
Glass fiber filters.
-
Scintillation vials.
-
Liquid scintillation counter.
-
Procedure:
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at >40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh, ice-cold buffer and repeating the centrifugation. This step is repeated multiple times to remove endogenous GABA. e. Resuspend the final pellet in assay buffer to a desired protein concentration (typically 0.1-0.2 mg/mL), determined by a standard protein assay (e.g., Bradford or BCA).
-
Binding Assay: a. Prepare serial dilutions of this compound. b. In triplicate, set up assay tubes for:
- Total Binding: Receptor membranes, radioligand, and assay buffer.
- Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled competitor.
- Competitive Binding: Receptor membranes, radioligand, and each concentration of this compound. c. Incubate the reactions to allow binding to reach equilibrium (e.g., 30-90 minutes at 0-4°C or room temperature).[2]
-
Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. c. Place the filters in scintillation vials with a scintillation cocktail. d. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Characterization: Allosteric Modulation
GABA Shift Assay
The "GABA shift" assay measures the ability of a benzodiazepine site ligand to enhance the binding of a GABA site agonist (like [3H]muscimol) or, more commonly, to enhance its own binding in the presence of GABA. This enhancement is a measure of the positive allosteric modulation and reflects the compound's intrinsic efficacy. Full agonists produce a large shift, partial agonists a moderate shift, and antagonists no shift.
Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)
This protocol describes a general method to measure the functional effect of this compound on GABA-induced chloride currents.
Objective: To quantify the ability of this compound to potentiate GABA-induced currents in neurons or cells expressing GABAA receptors.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical) or a cell line stably expressing recombinant GABAA receptors (e.g., HEK293 cells).
-
Solutions:
-
Extracellular solution (e.g., artificial cerebrospinal fluid).
-
Intracellular solution (containing a high chloride concentration).
-
GABA solutions (at a concentration that elicits a submaximal response, e.g., EC10-EC20).
-
This compound solutions at various concentrations.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulators.
-
Perfusion system.
-
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording Setup: a. Place a coverslip in the recording chamber and perfuse with extracellular solution. b. Establish a whole-cell patch-clamp configuration on a target cell. c. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: a. Apply a brief pulse of a submaximal concentration of GABA to elicit a baseline inward chloride current. b. Repeat GABA applications at regular intervals to ensure a stable baseline response.
-
Compound Application: a. Co-apply this compound with GABA. b. Measure the amplitude of the GABA-induced current in the presence of this compound. c. Test a range of this compound concentrations to generate a concentration-response curve.
-
Data Analysis: a. Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. b. Calculate the percentage potentiation of the GABA response by this compound. c. Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (Emax). The Emax for a partial agonist will be lower than that of a full agonist.
References
The Pharmacokinetic Profile of RWJ-51204 in Animal Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-51204 is a novel nonbenzodiazepine anxiolytic agent that acts as a partial agonist at the benzodiazepine (B76468) site of GABAA receptors.[1][2][3] Preclinical studies in various animal models, including mice, rats, and monkeys, have demonstrated its anxiolytic properties, suggesting a potential therapeutic advantage with a reduced side-effect profile compared to full agonists like diazepam.[1] Despite these promising pharmacodynamic characteristics, the development of this compound was discontinued (B1498344).[2] Consequently, a comprehensive public record of its quantitative pharmacokinetic (PK) profile is notably absent. This technical guide synthesizes the available information on the pharmacokinetic disposition of this compound from published animal studies, with a primary focus on its extensive metabolism. While specific PK parameters such as Cmax, Tmax, and AUC are not publicly available, this document provides a detailed account of the experimental protocols used in its metabolic evaluation and a summary of its metabolic fate across different species.
Introduction to this compound
This compound, chemically identified as 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[3][4]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide, is a high-affinity ligand for the benzodiazepine binding site on GABAA receptors (Ki = 0.2-2 nM).[1] Its mechanism of action as a partial agonist is believed to contribute to its anxiolytic effects with a potentially wider therapeutic window, showing sedation and motor impairment only at doses significantly higher than those required for anxiolysis in animal models.[1][2] Efficacy has been demonstrated in mice, rats, and squirrel monkeys in various conflict and seizure models.[1]
In Vivo and In Vitro Metabolism of this compound
The most comprehensive insights into the pharmacokinetic profile of this compound come from metabolic studies. Research indicates that the compound is extensively metabolized in all species studied, with the parent drug accounting for less than or equal to 5% of the in vivo samples.[5]
Summary of Metabolic Disposition
The following table summarizes the key findings from in vivo and in vitro metabolism studies conducted on this compound.
| Species | Study Type | Dose (Oral) | Key Findings | Reference |
| Rat | In Vivo | 100 mg/kg | Extensively metabolized. Major metabolites result from phenyl oxidation and subsequent glucuronidation. | [5] |
| Dog | In Vivo | 5 mg/kg | Extensively metabolized. Major metabolites result from phenyl oxidation and subsequent glucuronidation. | [5] |
| Mouse | In Vitro | N/A | Metabolized by hepatic S9 fractions. | [5] |
| Monkey | In Vitro | N/A | Metabolized by hepatic S9 fractions. | [5] |
Metabolic Pathways
Five primary metabolic pathways for this compound have been identified: phenyl oxidation, pyrido-oxidation, N-deethoxymethylation, dehydration, and glucuronidation.[5] The predominant pathway involves oxidation of the 2-fluorophenyl ring, leading to the formation of 4-hydroxy-2-fluoro-phenyl-RWJ-51204 (M1), which is a major metabolite in both in vitro (7-24%) and in vivo (5-60%) systems.[5] This primary metabolite, along with others, undergoes subsequent glucuronidation.[5]
Experimental Protocols
The following methodologies are derived from the in vivo and in vitro metabolism studies of this compound.[5]
In Vivo Metabolism Studies
-
Animal Models:
-
Rats (strain not specified)
-
Dogs (breed not specified)
-
-
Drug Administration:
-
A single oral dose was administered.
-
Rats received 100 mg/kg.
-
Dogs received 5 mg/kg.
-
-
Sample Collection:
-
Plasma and red blood cells were collected at 2 hours post-dose in rats.
-
Urine samples were collected over a 24-hour period for rats and dogs.
-
-
Analytical Methods:
-
Metabolites were profiled, quantified, and tentatively identified using API-MS (Atmospheric Pressure Ionization Mass Spectrometry) and MS/MS (Tandem Mass Spectrometry).
-
Identities were confirmed by comparison with synthetic standards where available.
-
In Vitro Metabolism Studies
-
Systems Used:
-
Hepatic S9 fractions from mice, rats, dogs, monkeys, and humans.
-
-
Incubation Conditions:
-
Incubations were performed in the presence of an NADPH-generating system to support cytochrome P450-mediated metabolism.
-
-
Analysis:
-
The profile of metabolites was analyzed using mass spectrometry techniques, similar to the in vivo studies.
-
Pharmacokinetic Study Workflow
While specific data for this compound is unavailable, a typical workflow for a preclinical pharmacokinetic study is illustrated below. This diagram outlines the logical progression from study design to data interpretation, which would have been followed for the characterization of this compound.
Discussion and Conclusion
The available literature provides a foundational understanding of the metabolic fate of this compound in several key preclinical species. It is clear that the drug undergoes extensive first-pass and systemic metabolism, with oxidation and glucuronidation being the primary routes of elimination.[5] This high degree of metabolism, resulting in very low levels of the parent compound in vivo, is a critical piece of the pharmacokinetic puzzle.[5]
However, the lack of publicly available quantitative pharmacokinetic data represents a significant gap in our understanding of this compound. Parameters such as the rate and extent of absorption, distribution volume, clearance, and elimination half-life remain unknown. This information would be crucial for correlating plasma concentrations with the observed pharmacodynamic effects and for understanding the species-specific differences in its anxiolytic profile.
References
- 1. Metabolism of the new nonbenzodiazepine anxiolytic agent, this compound, in mouse, rat, dog, monkey and human hepatic S9 fractions, and in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [medbox.iiab.me]
- 4. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: RWJ-51204 for Elevated Plus-Maze in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocol for evaluating the anxiolytic effects of the novel nonbenzodiazepine, RWJ-51204, in the elevated plus-maze (EPM) assay in mice. This document includes detailed methodologies, expected quantitative data, and visualizations of the signaling pathway and experimental workflow.
Introduction
This compound is a selective, high-affinity partial agonist for the benzodiazepine (B76468) site on the GABAA receptor.[1] As a nonbenzodiazepine anxiolytic, it is designed to have a favorable side-effect profile compared to traditional benzodiazepines. The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[2] Anxiolytic compounds, such as this compound, are expected to increase the exploration of the open arms of the maze.[3]
Mechanism of Action
This compound exerts its anxiolytic effects by acting as a partial agonist at the GABAA receptor. It binds to the benzodiazepine site on the receptor, enhancing the effect of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocol: Elevated Plus-Maze for Mice
This protocol is designed for assessing the anxiolytic properties of this compound in mice.
Materials
-
Elevated plus-maze apparatus (for mice)
-
Two open arms (e.g., 30 cm long x 5 cm wide)
-
Two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls)
-
A central platform (e.g., 5 cm x 5 cm)
-
Elevated to a height of 40-50 cm from the floor
-
-
Adult male mice (e.g., C57BL/6 strain), group-housed
-
This compound
-
Vehicle (e.g., distilled water with 0.5% methylcellulose (B11928114) and 0.1% Tween 80)
-
Oral gavage needles
-
Video recording and analysis software (e.g., ANY-maze, EthoVision)
-
Dimly lit, quiet testing room (e.g., 10-20 lux in the center of the maze)
Procedure
-
Acclimation:
-
Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before testing.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle orally (p.o.) to the mice 30-60 minutes before the test. A suggested dose range, based on preclinical data in rodents, is 0.03 to 1.0 mg/kg.[1]
-
-
Elevated Plus-Maze Test:
-
Place a mouse individually onto the central platform of the elevated plus-maze, facing one of the closed arms.
-
Immediately start the video recording and allow the mouse to explore the maze freely for 5 minutes.
-
After the 5-minute session, carefully return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) and dry it completely between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Use the video analysis software to score the following parameters:
-
Time spent in the open arms (seconds)
-
Number of entries into the open arms
-
Time spent in the closed arms (seconds)
-
Number of entries into the closed arms
-
Total number of arm entries (open + closed)
-
-
An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Experimental Workflow
Caption: Experimental workflow for the elevated plus-maze test.
Data Presentation
The following table represents the expected quantitative outcomes of a study evaluating this compound in the elevated plus-maze in mice, based on its known anxiolytic properties in rats.[1] Specific values would need to be determined experimentally.
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 15.2 ± 2.1 | 4.5 ± 0.8 | 25.1 ± 2.5 |
| This compound | 0.03 | 20.5 ± 2.8 | 6.1 ± 1.0 | 24.8 ± 2.3 |
| This compound | 0.1 | 35.8 ± 4.5 | 9.2 ± 1.2 | 26.0 ± 2.1 |
| This compound | 0.3 | 42.1 ± 5.0 | 11.5 ± 1.5 | 25.5 ± 2.6 |
| This compound | 1.0 | 38.5 ± 4.8 | 10.8 ± 1.4 | 23.9 ± 2.4 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes.
Interpretation of Expected Results
-
Time in Open Arms & Open Arm Entries: A significant increase in these parameters at doses of 0.1 mg/kg and above would indicate a dose-dependent anxiolytic effect of this compound.
-
Total Arm Entries: No significant change in the total number of arm entries across the different treatment groups would suggest that this compound does not produce sedative or locomotor-impairing effects at the tested anxiolytic doses.
Conclusion
This compound demonstrates a promising profile as a nonbenzodiazepine anxiolytic. The elevated plus-maze in mice is a robust and validated model for characterizing its anxiolytic efficacy. The provided protocol and expected data serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
References
- 1. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RWJ-51204 in the Vogel Conflict Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for evaluating the anxiolytic-like effects of RWJ-51204 in the Vogel conflict test in rats. The information is intended to guide researchers in designing and executing studies to assess the pharmacological profile of this compound.
Introduction
This compound is a nonbenzodiazepine anxiolytic agent that acts as a nonselective partial agonist at GABA-A receptors.[1] It has demonstrated a separation between its anxiolytic effects and sedative or motor-impairing side effects in preclinical studies.[1][2] The Vogel conflict test is a widely utilized behavioral paradigm for screening potential anxiolytic drugs.[3][4][5] The test induces a conflict between the motivation to drink (following water deprivation) and the aversion to a mild electrical shock delivered upon drinking. Anxiolytic compounds, such as this compound, are expected to increase the number of punished licks, indicating a reduction in anxiety-like behavior.
Data Presentation: Effective Dosage of this compound
The following table summarizes the effective dosage of this compound in the Vogel conflict test in rats, as determined in preclinical research.
| Compound | Animal Model | Administration Route | Effective Dose (ED50) | Reference |
| This compound | Rat | Oral (p.o.) | 0.36 mg/kg | [2] |
Signaling Pathway of this compound
This compound exerts its anxiolytic effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel. As a partial agonist, it binds to the benzodiazepine (B76468) site on the GABA-A receptor and enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols: Vogel Conflict Test
This protocol outlines the steps for conducting the Vogel conflict test to evaluate the anxiolytic effects of this compound in rats.
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: House rats in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food. Water access will be restricted as described below.
2. Apparatus:
-
A transparent Plexiglas chamber (approximately 38 x 38 x 40 cm) with a stainless-steel grid floor.
-
A drinking spout connected to a water bottle is inserted through one wall of the chamber.
-
A lickometer to detect and count the number of licks on the drinking spout.
-
A shock generator capable of delivering a mild, constant current electrical stimulus through the grid floor and the drinking spout.
3. Experimental Workflow:
Caption: Experimental workflow for the Vogel conflict test.
4. Detailed Procedure:
-
Water Deprivation: For 48 hours prior to the habituation session, remove water bottles from the home cages. Food remains available ad libitum.
-
Habituation (Day 1):
-
Place each rat individually into the test chamber.
-
Allow the rat to explore the chamber and drink freely from the spout for a 20-minute session. No shocks are delivered during this phase.
-
This session habituates the animal to the apparatus and confirms that it will drink from the spout.
-
Return the rat to its home cage. Continue water deprivation for another 24 hours.
-
-
Drug Administration (Day 2):
-
Prepare a solution of this compound in a suitable vehicle (e.g., distilled water with a small amount of Tween 80 to aid suspension).
-
Administer this compound orally (p.o.) at the desired doses (e.g., a dose range including 0.36 mg/kg) or the vehicle alone to the control group.
-
The drug should be administered 60 minutes before the test session to allow for absorption and distribution.
-
-
Test Session (Day 2):
-
60 minutes after drug or vehicle administration, place the rat in the test chamber.
-
The test session lasts for 5 minutes.
-
During the session, every 20th lick on the drinking spout triggers a mild electrical shock (e.g., 0.5 mA for 0.5 seconds).
-
Record the total number of licks and the total number of shocks received during the 5-minute session.
-
-
Data Analysis:
-
The primary endpoint is the number of shocks received, which reflects the number of punished drinking periods.
-
Compare the number of shocks received by the this compound-treated groups with the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
An increase in the number of shocks received in the drug-treated group compared to the control group indicates an anxiolytic-like effect.
-
5. Important Considerations:
-
Ethical Considerations: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The level of water deprivation and the intensity of the electrical shock should be minimized to what is necessary to achieve the scientific objective.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure and the vehicle itself. A positive control group treated with a known anxiolytic, such as diazepam, can also be included to validate the assay.
-
Blinding: The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions to avoid bias.
-
Environmental Conditions: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the experiment, as these can influence anxiety-like behavior.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. orchidscientific.com [orchidscientific.com]
- 3. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 4. VOGEL TEST [panlab.com]
- 5. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of RWJ-51204
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a nonbenzodiazepine anxiolytic agent that acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1][2][3] It has demonstrated efficacy in preclinical models of anxiety.[1] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound for oral administration in animal studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 399.39 g/mol [4] |
| Molecular Formula | C₂₁H₁₉F₂N₃O₃[4] |
| CAS Number | 205701-85-5[4] |
| Appearance | Not specified in provided results |
| Solubility | DMSO: 3.99 mg/mL (10 mM)[4] |
| Storage | 2-8°C[5] |
In Vivo Efficacy and Dosing
This compound has been shown to be orally active in various animal models. The effective dose (ED₅₀) varies depending on the species and the specific behavioral test.
| Species | Test | Route of Administration | ED₅₀ / Minimal Effective Dose |
| Mice | Pentylenetetrazole-induced seizure inhibition | Oral | 0.04 mg/kg[1] |
| Rats | Vogel conflict | Oral | 0.36 mg/kg[1] |
| Rats | Elevated plus-maze | Oral | 0.1 mg/kg (minimal effective dose)[1] |
| Squirrel Monkeys | Conflict | Oral | 0.49 mg/kg[1] |
Signaling Pathway of this compound
This compound exerts its anxiolytic effects by modulating the activity of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] As a partial agonist, it binds to the benzodiazepine site on the GABAA receptor and enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[2][3][6]
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol is based on a vehicle formulation used in published preclinical studies.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methylcellulose (B11928114) (15 centipoises)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water or saline
-
Sonicator
-
Vortex mixer
-
Sterile tubes and glassware
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation (in DMSO):
-
Due to its limited aqueous solubility, a stock solution of this compound in DMSO is recommended.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). Sonication may be required to fully dissolve the compound.[4]
-
The following table provides volumes for preparing a 10 mM DMSO stock solution:
-
| Desired Volume | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 10 mM | 0.2504 mL | 1.2519 mL | 2.5038 mL |
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile distilled water or saline. This may require heating and stirring to fully dissolve.
-
Add 0.4% (v/v) Tween 80 to the methylcellulose solution. Mix thoroughly.
-
-
Final Formulation Preparation (Suspension):
-
Calculate the required volume of the this compound DMSO stock solution for the desired final concentration and total volume.
-
In a sterile tube, add the calculated volume of the DMSO stock solution to the prepared vehicle.
-
The final concentration of DMSO in the formulation should be kept to a minimum (ideally ≤5%) to avoid vehicle-induced effects.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
Visually inspect the suspension for any undissolved particles. If necessary, briefly sonicate the suspension to improve homogeneity.
-
Example Calculation:
To prepare 10 mL of a 1 mg/mL this compound suspension:
-
Prepare a 10 mg/mL stock of this compound in DMSO.
-
Add 1 mL of the 10 mg/mL this compound stock to 9 mL of the 0.5% methylcellulose/0.4% Tween 80 vehicle.
-
This results in a final DMSO concentration of 10%. To reduce this, a more dilute stock or a smaller volume of a more concentrated stock can be used, adjusting the vehicle volume accordingly.
Experimental Workflow for Oral Gavage
The following diagram illustrates the general workflow for preparing and administering this compound via oral gavage.
Important Considerations
-
Vehicle Control: Always include a vehicle control group in your experiments to account for any effects of the formulation components.
-
Stability: The stability of this compound in the prepared formulation should be determined if it is to be stored for an extended period. It is recommended to prepare fresh suspensions for each experiment.
-
Metabolism: Be aware that this compound is extensively metabolized in vivo.[8] This may influence the pharmacokinetic and pharmacodynamic profile of the compound.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can confidently prepare and administer this compound for in vivo studies, contributing to a better understanding of its pharmacological properties.
References
- 1. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. This compound [myskinrecipes.com]
- 6. benzoinfo.com [benzoinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of the new nonbenzodiazepine anxiolytic agent, this compound, in mouse, rat, dog, monkey and human hepatic S9 fractions, and in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
RWJ-51204 solubility in DMSO and other common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a non-benzodiazepine anxiolytic agent that acts as a partial agonist at the gamma-aminobutyric acid type A (GABAA) receptor.[1][2][3] Specifically, it binds to the benzodiazepine (B76468) site on the GABAA receptor, modulating the receptor's function to produce anxiolytic effects.[1] Its distinct chemical structure and partial agonist activity differentiate it from traditional benzodiazepines, potentially offering a different side-effect profile. These application notes provide detailed information on the solubility of this compound in common laboratory solvents and protocols for its preparation in experimental settings.
Solubility Profile
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental formulations. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | Clear solution can be obtained at this concentration. |
| Water | Low to Insoluble | Not Specified | For in vivo oral administration, this compound is typically suspended in aqueous vehicles. |
| Ethanol | Not Specified | Not Specified | Data not available. Empirical testing is recommended. |
| Acetone | Not Specified | Not Specified | Data not available. Empirical testing is recommended. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 399.4 g/mol .
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Adding Solvent: Add 250.4 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.
Preparation of an Aqueous Suspension for Oral Administration (In Vivo)
This protocol is adapted from in vivo studies where this compound was administered orally.[4]
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) solution in water
-
0.4% (v/v) Tween 80
-
Homogenizer or sonicator
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation: Prepare the aqueous vehicle by adding 0.4 mL of Tween 80 to 99.6 mL of a 0.5% methylcellulose solution. Mix thoroughly.
-
Calculating Compound Amount: Determine the required amount of this compound based on the desired final concentration and total volume.
-
Suspension: Add the weighed this compound powder to the prepared vehicle.
-
Homogenization: Vigorously mix the suspension using a homogenizer or sonicator until a uniform suspension is achieved. Continuous stirring on a stir plate may be necessary to maintain uniformity during administration.
-
Administration: The suspension should be administered shortly after preparation to ensure accurate dosing.
Signaling Pathway
This compound exerts its effects by modulating the GABAA receptor, a ligand-gated ion channel. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound at the GABAA receptor.
Experimental Workflow
The following diagram outlines a general workflow for preparing and using this compound in an in vitro cell-based assay.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Testing of RWJ-51204, a GABA-A Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a non-benzodiazepine compound that has been identified as a partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, binding to the benzodiazepine (B76468) site.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Their activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Positive allosteric modulators, such as benzodiazepines, enhance the effect of GABA, leading to anxiolytic, sedative, and anticonvulsant effects. As a partial agonist, this compound is expected to exhibit a ceiling effect, potentially offering a safer therapeutic window with a reduced side-effect profile compared to full agonists.
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the efficacy of this compound. The described assays will enable researchers to determine the binding affinity of this compound for the GABA-A receptor, quantify its functional activity as a partial agonist, and assess its modulatory effects on receptor function in a cellular context.
Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel. The binding of GABA to its recognition sites at the interface of α and β subunits triggers a conformational change, opening the central chloride-permeable pore. Benzodiazepines and related compounds, including this compound, bind to a distinct allosteric site at the interface of the α and γ subunits. This binding potentiates the action of GABA, increasing the frequency of channel opening and enhancing the influx of chloride ions. This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
References
Methodology for Assessing Motor Impairment with RWJ-51204: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a nonbenzodiazepine anxiolytic agent that acts as a partial agonist at the benzodiazepine (B76468) (BZD) site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike full agonists such as diazepam and lorazepam, which can cause significant sedation, muscle relaxation, and motor impairment, this compound is designed to exhibit a more favorable safety profile with a reduced liability for these central nervous system (CNS) side effects.[1] This document provides detailed application notes and experimental protocols for assessing the potential motor impairment of this compound in preclinical rodent models. The methodologies described are essential for characterizing the compound's therapeutic window and differentiating its effects from those of classical benzodiazepines.
Mechanism of Action: Partial Agonism at the GABA-A Receptor
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] Benzodiazepines and related compounds, including this compound, bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of channel opening.[3]
Full agonists, such as diazepam, produce a maximal potentiation of GABA's effect, which, while effective for anxiolysis, can lead to excessive neuronal inhibition, resulting in motor impairment.[1] In contrast, a partial agonist like this compound produces a submaximal potentiation, even at saturating concentrations.[1] This lower intrinsic efficacy is hypothesized to be sufficient for anxiolytic effects while being below the threshold required to induce significant motor side effects.
Caption: GABA-A receptor signaling and modulation by this compound.
Data Presentation: Quantitative Assessment of Motor Impairment
The following tables summarize key quantitative data for this compound in comparison to full GABA-A receptor agonists. This data highlights the separation between the anxiolytic efficacy and motor-impairing effects of this compound.
Table 1: In Vivo Potency of this compound in Rodent Models
| Test | Species | Parameter | This compound ED₅₀ (mg/kg, p.o.) | Reference Compound ED₅₀ (mg/kg, p.o.) |
| Pentylenetetrazole (PTZ)-induced Seizure Inhibition | Mouse | Anticonvulsant Effect | 0.04[1] | Lorazepam: 0.13[1] |
| Vogel Conflict Test | Rat | Anti-conflict (Anxiolytic) Effect | 0.36[1] | Diazepam: 1.2[1] |
| Horizontal Motor Activity | Rat | Reduction in Locomotion | 0.32[4] | Lorazepam: 0.44[4] |
| Horizontal Screen Test | Mouse | Motor Impairment | 26.9[5] | Lorazepam: 2.1[5] |
Table 2: Therapeutic Index for Anxiolytic versus Motor Impairing Effects
| Compound | Anxiolytic ED₅₀ (mg/kg, p.o.) | Motor Impairment ED₅₀ (mg/kg, p.o.) | Therapeutic Index (Motor Impairment ED₅₀ / Anxiolytic ED₅₀) |
| This compound | 0.04 (PTZ, Mouse)[1] | 26.9 (Horizontal Screen, Mouse)[5] | 672.5 |
| Lorazepam | 0.13 (PTZ, Mouse)[1] | 2.1 (Horizontal Screen, Mouse)[5] | 16.2 |
Note: The higher therapeutic index for this compound indicates a wider separation between its effective anxiolytic dose and the dose that causes motor impairment compared to the full agonist lorazepam.
Experimental Protocols
Detailed methodologies for key experiments to assess motor impairment are provided below. It is recommended to include a vehicle control group and a positive control group (e.g., diazepam at a dose known to cause motor impairment) in all studies.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod apparatus for mice or rats with a textured rotating rod.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Training (optional but recommended):
-
Place the animal on the stationary rod for 1-2 minutes.
-
Set the rod to rotate at a slow, constant speed (e.g., 4-5 RPM) for 1-2 minutes.
-
Return the animal to its home cage. Repeat this process for 2-3 trials with an inter-trial interval of 15-20 minutes.
-
-
Testing:
-
Administer this compound, vehicle, or a positive control at the desired dose and route of administration.
-
At the appropriate time point post-dosing (e.g., 30-60 minutes), place the animal on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. The trial ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The primary endpoint is the latency to fall (in seconds). Data are typically averaged across trials for each animal and analyzed using ANOVA followed by post-hoc tests to compare treatment groups.
Caption: Workflow for the Rotarod Test.
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior. A significant reduction in activity can indicate sedation or motor impairment.
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an overhead video camera and tracking software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment. The open field arena should be cleaned with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
Dosing: Administer this compound, vehicle, or a positive control.
-
Testing:
-
At the appropriate time point post-dosing, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set duration (e.g., 5-15 minutes).
-
Record the session using the video tracking system.
-
-
Data Analysis: The software will analyze various parameters. Key indicators of motor function include:
-
Total distance traveled (cm): A primary measure of overall locomotor activity.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Ambulatory time (s): The total time the animal is in motion.
-
Data are analyzed using ANOVA to compare treatment groups.
-
Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes.
-
Dosing: Administer this compound, vehicle, or a positive control.
-
Testing:
-
At the appropriate time point post-dosing, hold the animal by the tail and lower it towards the grip meter.
-
Allow the animal to grasp the wire grid or bar with its forepaws (or all four paws).
-
Gently pull the animal away from the meter in a horizontal plane until its grip is released.
-
The force transducer will record the peak force exerted in grams or Newtons.
-
Perform 3-5 trials per animal with a short rest period between trials.
-
-
Data Analysis: The peak force from each trial is recorded. The average or the maximum of the trials is used for statistical analysis (e.g., ANOVA) to compare treatment groups.
Gait Analysis
Objective: To quantitatively assess various spatial and temporal parameters of an animal's walk.
Apparatus: An automated gait analysis system (e.g., CatWalk XT) consisting of a glass walkway, a high-speed camera, and specialized software.
Procedure:
-
Acclimation and Training:
-
Acclimate the animal to the testing room.
-
Allow the animal to traverse the walkway several times to habituate to the apparatus.
-
-
Dosing: Administer this compound, vehicle, or a positive control.
-
Testing:
-
At the appropriate time point post-dosing, place the animal at one end of the walkway and allow it to walk to the other end.
-
The system will record the paw prints and analyze numerous gait parameters.
-
Obtain several compliant runs for each animal.
-
-
Data Analysis: The software provides a wealth of data. Key parameters related to motor impairment include:
-
Stride length: The distance between successive placements of the same paw.
-
Swing speed: The speed of the paw during the swing phase.
-
Stance duration: The time the paw is in contact with the walkway.
-
Inter-paw coordination: The timing relationship between the placements of different paws.
-
Statistical analysis (e.g., ANOVA) is used to compare these parameters across treatment groups.
-
Conclusion
The methodologies outlined in this document provide a comprehensive framework for assessing the potential motor impairment of this compound. By employing a battery of behavioral tests, researchers can robustly characterize the compound's motor side effect profile and quantitatively differentiate it from full GABA-A receptor agonists. The significantly wider therapeutic index of this compound, as suggested by the available data, underscores its potential as an anxiolytic with a superior safety profile. Rigorous and standardized assessment of motor function is critical for the continued development and validation of such novel therapeutic agents.
References
- 1. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of benzodiazepines and atropine on exploratory behaviour and motor activity of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam affects both level and amplitude of rat locomotor activity rhythm but has no effect on core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis Pathway for RWJ-51204: Application Notes and Protocols for Researchers
For research purposes only.
This document provides detailed application notes and protocols for the synthesis of RWJ-51204, a potent and selective non-benzodiazepine anxiolytic agent. The information is intended for researchers, scientists, and drug development professionals. Two primary synthesis pathways are described herein: the initial medicinal chemistry route and a subsequent, improved process designed for safer and more scalable production.
Overview of Synthetic Pathways
This compound can be synthesized via two main routes. The initial medicinal chemistry pathway involves an eight-step sequence starting from 4-fluoro-2-nitroaniline (B1293508). While effective for producing initial quantities for research, this route has limitations for large-scale synthesis due to safety concerns and the use of hazardous reagents.
An improved, more process-friendly synthesis was subsequently developed. This optimized route focuses on enhancing the safety and efficiency of the final two steps: the formation of the penultimate carboxamide intermediate and the final N-alkylation. This revised pathway avoids the use of highly toxic reagents and hazardous reaction conditions, making it more suitable for producing multi-kilogram quantities of this compound.
Data Presentation
Table 1: Comparison of Yields for the Penultimate Amide (9) Formation
| Method | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Medicinal Chemistry | Not Specified | Not Specified | 58 | Requires Chromatography |
| Improved Process | Xylene with 5% DMF | 4 h | 93 | >99 |
Table 2: Comparison of Conditions for the Final N-Alkylation Step to Yield this compound (1)
| Method | Base | Solvent | Additive | Yield (%) | Purity (%) |
| Medicinal Chemistry | NaH | DMF | 15-crown-5 | 35 (from intermediate 8) | Requires Chromatography |
| Improved Process | DIPEA/DBU | DMF | None | 85-95 | >99 |
Experimental Protocols
I. Medicinal Chemistry Synthesis Pathway
This eight-step synthesis provides a foundational method for accessing this compound.
Step 1: Synthesis of N-(2-cyanoethyl)-4-fluoro-2-nitroaniline (3)
-
To a solution of 4-fluoro-2-nitroaniline (2) in a suitable solvent, add acrylonitrile (B1666552) (3).
-
Add an excess of Triton B to the mixture.
-
Stir the reaction at ambient temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product to afford compound 3 (93% yield).
Step 2: Synthesis of 1-(2-cyanoethyl)-5-fluoro-1H-benzimidazol-2-amine
-
Subject compound 3 to catalytic hydrogenation to selectively reduce the nitro group.
-
After reduction, react the resulting diamine with ethyl 3-amino-3-ethoxyacrylate hydrochloride (5).
-
Monitor the reaction for the formation of 1-(2-cyanoethyl)-2-carbethoxymethyl-5-fluorobenzimidazole (6).
-
Upon completion, work-up the reaction and purify the product to yield compound 6 (75% yield).
Step 3 & 4: Synthesis of Pyrido[1,2-a]benzimidazole (B3050246) ester (8)
-
Perform ethanolysis of the cyano group of compound 6 in ethanolic HCl to yield the diester intermediate 7.
-
Treat the diester 7 with freshly prepared sodium ethoxide in ethanol (B145695) to induce a Dieckman cyclization.
-
The cyclization affords the pyrido[1,2-a]benzimidazole ester 8 (66% yield for the two steps).
Step 5: Synthesis of Penultimate Amide Intermediate (9)
-
React the ester 8 with 2-fluoroaniline (B146934).
-
After the reaction is complete, purify the product via column chromatography to isolate the amide intermediate 9 (58% yield).
Step 6: Synthesis of this compound (1)
-
Deprotonate the amide 9 with sodium hydride (NaH) in dimethylformamide (DMF).
-
Add chloromethyl ethyl ether (CMEE) in the presence of 15-crown-5.
-
After the reaction, quench and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound (1) (35% yield from intermediate 8).[1][2]
II. Improved and Scalable Synthesis Pathway
This revised pathway enhances safety and efficiency, particularly in the final steps.
Step 1-4: Synthesis of Pyrido[1,2-a]benzimidazole ester (8)
-
The initial steps to synthesize the key intermediate, pyrido[1,2-a]benzimidazole ester (8), follow a similar sequence as the medicinal chemistry route, focusing on process optimization for scale-up.
Step 5 (Improved): Synthesis of Penultimate Amide Intermediate (9)
-
In a suitable reaction vessel, dissolve the ester 8 in xylene containing 5% (v/v) dimethylformamide (DMF).
-
Add 2-fluoroaniline to the solution.
-
Heat the reaction mixture and monitor for completion (typically 4 hours).
-
Upon completion, cool the reaction mixture and filter the precipitated product.
-
Wash the filter cake with xylene to afford the highly pure amide 9 (93% yield, >99% purity), eliminating the need for chromatographic purification.
Step 6 (Improved): Synthesis of this compound (1)
-
Prepare a solution of chloromethyl ethyl ether in situ to minimize handling and storage risks.
-
To this solution, add the carboxamide 9 and DMF.
-
Slowly add diisopropylethylamine (DIPEA) (2.75 equivalents) to the reaction mixture. The use of DBU as a co-base can also be effective.
-
Stir the reaction at ambient temperature for approximately 16 hours.
-
Quench the reaction with water, which will precipitate the crude product.
-
Filter the off-white solid and dry to obtain crude this compound (85-95% yield, >99% purity).
-
For further purification, the crude product can be recrystallized from a suitable solvent such as isopropyl alcohol.
Synthesis Pathway Diagram
Caption: Improved synthesis pathway for this compound.
References
proper handling and storage conditions for RWJ-51204
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-51204 is a non-benzodiazepine anxiolytic agent that acts as a nonselective partial agonist at GABAA receptors.[1] It binds with high affinity to the benzodiazepine (B76468) site on these receptors, exhibiting primarily anxiolytic effects at lower doses.[1][2] Sedative, ataxic, and muscle relaxant effects are observed at significantly higher concentrations, approximately 20 times the effective anxiolytic dose.[1] Discovered by researchers at Johnson & Johnson, its development has since been discontinued.[1] These application notes provide essential information for the proper handling, storage, and use of this compound in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[2][3]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide | [2] |
| Molecular Formula | C24H20FN5O4 | Inferred from name |
| Mechanism of Action | Nonselective partial agonist at GABAA receptors | [1][4] |
| Binding Affinity (Ki) | 0.2-2 nM at the benzodiazepine site of GABAA receptors | [2] |
Handling and Storage
Proper handling and storage of this compound are crucial to ensure its stability, efficacy, and the safety of laboratory personnel. The following are general guidelines based on best practices for handling research chemicals.[3][5][6][7]
3.1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.
3.2. Storage Conditions
-
Temperature: Store in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C is recommended. For solutions in organic solvents, storage at -20°C or -80°C may be appropriate, but consult the solvent's storage requirements.
-
Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a light-blocking container.
-
Air and Moisture: Store in a tightly sealed container to prevent oxidation and hydrolysis. For compounds sensitive to moisture, storage in a desiccator may be necessary.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen).
3.3. Stock Solution Preparation
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro studies. For in vivo studies, appropriate biocompatible solvents or suspension vehicles should be used.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation.
-
Weigh the desired amount of the compound in a clean, tared vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Signaling Pathway
This compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Caption: GABAergic signaling pathway modulated by this compound.
Experimental Protocols
5.1. In Vitro Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the benzodiazepine site of the GABAA receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: In a microplate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
5.2. In Vivo Anxiolytic Activity: Elevated Plus-Maze (EPM) Test
This protocol outlines a standard procedure to assess the anxiolytic effects of this compound in rodents.[2]
Methodology:
-
Apparatus: The EPM is a plus-shaped maze raised off the floor, with two open arms and two closed arms.
-
Animals: Use adult male rats or mice. House the animals in a controlled environment with a regular light-dark cycle.
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Include a vehicle control group. Allow sufficient time for the drug to be absorbed before testing (e.g., 30-60 minutes).
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect. Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Quantitative Data Summary
In Vivo Efficacy of this compound [2]
| Test | Species | Route | Endpoint | Value |
| Pentylenetetrazole-induced seizure inhibition | Mouse | p.o. | ED50 | 0.04 mg/kg |
| Vogel conflict test | Rat | p.o. | ED50 | 0.36 mg/kg |
| Elevated plus-maze | Rat | p.o. | Minimal Effective Dose | 0.1 mg/kg |
| Conflict test | Squirrel Monkey | p.o. | ED50 | 0.49 mg/kg |
Metabolism
This compound is extensively metabolized in vitro and in vivo.[8] The primary metabolic pathways include phenyl oxidation, pyrido-oxidation, N-deethoxymethylation, dehydration, and glucuronidation.[8] The major metabolite is 4-hydroxy-2-fluoro-phenyl-RWJ-51204 (M1), which is further conjugated to form a glucuronide.[8]
Safety Precautions
-
Toxicology: The full toxicological properties of this compound have not been extensively investigated. Handle with care and avoid exposure.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Researchers should consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.
References
- 1. This compound [medbox.iiab.me]
- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of the new nonbenzodiazepine anxiolytic agent, this compound, in mouse, rat, dog, monkey and human hepatic S9 fractions, and in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing sedative effects of RWJ-51204 in behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RWJ-51204 in behavioral experiments. The focus is on minimizing the compound's sedative effects to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonbenzodiazepine anxiolytic agent. It functions as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor[1]. This means it enhances the effect of the inhibitory neurotransmitter GABA, but to a lesser extent than full agonists like diazepam.
Q2: What are the known anxiolytic and sedative dose ranges for this compound?
A2: The anxiolytic effects of this compound have been observed at low doses. For instance, in mice, an ED₅₀ of 0.04 mg/kg was reported for inhibiting pentylenetetrazole-induced seizures, a test for anxiolytic-like activity[1]. In rats, a minimal effective dose of 0.1 mg/kg was shown to have anxiolytic effects in the elevated plus-maze test. A key feature of this compound is the significant separation between its anxiolytic and sedative doses. In monkeys, mild to moderate sedation was only observed at doses 20 to 40 times the anxiolytic ED₅₀[1].
Q3: How can I minimize the sedative effects of this compound in my behavioral experiments?
A3: To minimize sedation, it is crucial to:
-
Use the lowest effective dose: Conduct a pilot dose-response study to determine the minimal dose that produces the desired anxiolytic effect in your specific behavioral paradigm.
-
Consider the timing of administration: The sedative effects of a compound can vary depending on when it is administered relative to the behavioral test. Allow for sufficient time for the compound to reach its peak anxiolytic effect without being at a concentration that causes sedation. Information on the pharmacokinetics of this compound in mice suggests it is extensively metabolized[2].
-
Habituate the animals: Properly habituating the animals to the experimental setup and procedures can reduce baseline anxiety and may allow for the use of lower, non-sedating doses of this compound.
-
Choose appropriate behavioral assays: Some behavioral tests are more sensitive to the confounding effects of sedation than others.
Q4: Which behavioral assays are recommended to assess anxiolytic effects with minimal sedative confounds?
A4: The elevated plus-maze (EPM) is a widely used assay for assessing anxiety-like behavior. When using the EPM, it is important to not only measure the time spent in and entries into the open arms (anxiolytic effect) but also the total number of arm entries. A decrease in total arm entries can indicate sedation. The light-dark box test is another suitable assay where a decrease in overall transitions can suggest sedative effects.
Q5: What should I do if I observe sedation at my intended anxiolytic dose?
A5: If you observe signs of sedation (e.g., decreased locomotor activity, ataxia), consider the following troubleshooting steps:
-
Lower the dose: Your current dose may be too high for the specific strain, age, or sex of your animals.
-
Adjust the timing of administration: The timing of the peak sedative effect may be coinciding with your testing window. Try administering the compound earlier or later relative to the test.
-
Re-evaluate your behavioral endpoint: Ensure that the observed effect is indeed sedation and not another behavioral change. Use a specific test for motor coordination, like the rotarod test, to confirm sedative-hypnotic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced locomotor activity in the open field test, confounding anxiety assessment. | The dose of this compound may be too high, causing sedation. | Conduct a dose-response study to find a dose that does not suppress locomotor activity. Start with doses at or below the reported anxiolytic ED₅₀ (e.g., 0.04 mg/kg in mice) and carefully observe for any motor impairment[1]. |
| Animals are falling off the rotarod at baseline or showing impaired performance even at low doses. | The rotarod protocol may be too challenging for the specific strain or age of the animals. | Adjust the rotarod parameters. For mice, a common starting speed is 4 RPM with a gradual acceleration to 40 RPM over 300 seconds. Ensure a proper habituation and training period before the test day. |
| Inconsistent results in the elevated plus-maze (EPM) test. | Environmental factors or procedural inconsistencies can increase variability. Sedative effects can also mask anxiolytic outcomes. | Standardize the EPM protocol. Ensure consistent lighting, handling, and placement of the animal in the maze. Always analyze total arm entries in addition to open arm exploration to monitor for hypoactivity. |
| Difficulty in separating anxiolytic from sedative effects. | The chosen behavioral assay may not be sensitive enough to dissociate these effects. | Use a battery of tests. Combine an anxiety test (e.g., EPM) with a specific motor function test (e.g., rotarod). This allows for a more definitive conclusion about the nature of the behavioral effects. |
Quantitative Data
Table 1: Anxiolytic Efficacy of this compound in Different Models
| Behavioral Test | Species | Route of Administration | Effective Dose (ED₅₀ or MED) | Reference |
| Pentylenetetrazole-induced Seizure Inhibition | Mouse | Oral | 0.04 mg/kg (ED₅₀) | [1] |
| Elevated Plus-Maze | Rat | Oral | 0.1 mg/kg (Minimal Effective Dose) | [1] |
| Vogel Conflict Test | Rat | Oral | 0.36 mg/kg (ED₅₀) | [1] |
| Conflict Test | Squirrel Monkey | Oral | 0.49 mg/kg (ED₅₀) | [1] |
Table 2: Sedative Effects of this compound
| Behavioral Test | Species | Route of Administration | Dose Showing Sedative Effects | Reference |
| General Observation | Monkey | Oral | 20 to 40 times the anxiolytic ED₅₀ | [1] |
| Rotarod Performance | Rat | Not Specified | ED₅₀ = 0.12 mg/kg for motor impairment | [3] |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Mice
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical dimensions are arms of 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls.
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). Based on available data, a starting dose of 0.04 mg/kg can be considered for anxiolytic effects in mice[1]. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound.
-
Testing Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera and tracking software.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess locomotor activity).
-
An increase in the time spent and/or entries into the open arms without a significant change in total arm entries is indicative of an anxiolytic effect.
-
Rotarod Test for Assessing Motor Coordination and Sedation in Mice
This protocol is designed to assess motor impairment, which can be an indicator of sedation.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training:
-
Habituate the mice to the apparatus by placing them on the stationary rod for a few minutes.
-
Train the mice on the rotating rod at a constant low speed (e.g., 4 RPM) for 2-3 trials per day for 2 days before the test day.
-
-
Drug Administration: Administer this compound or vehicle.
-
Testing Procedure:
-
At the designated time after drug administration, place the mouse on the rotating rod.
-
Start the rotation with an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall from the rod. A maximum trial duration (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
Compare the latency to fall between the this compound-treated groups and the vehicle control group. A shorter latency to fall indicates impaired motor coordination and potential sedation.
-
Visualizations
Caption: GABA-A receptor signaling pathway for full vs. partial agonists.
Caption: General experimental workflow for behavioral testing with this compound.
References
- 1. Metabolism of the new nonbenzodiazepine anxiolytic agent, this compound, in mouse, rat, dog, monkey and human hepatic S9 fractions, and in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
troubleshooting inconsistent results in RWJ-51204 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RWJ-51204 in their experiments. The information is tailored to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic agent. It functions as a selective partial agonist at the benzodiazepine (B76468) site of GABAA receptors.[1] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability and anxiolytic effects.
Q2: What is the reported binding affinity of this compound for the GABAA receptor?
This compound exhibits high affinity for the benzodiazepine site on GABAA receptors, with a reported inhibitory constant (Ki) in the range of 0.2-2 nM.
Q3: What are the typical effective doses of this compound in preclinical models of anxiety?
The effective dose (ED50) of this compound varies depending on the animal model and the specific behavioral test being employed. Reported values include:
-
Pentylenetetrazole-induced seizure inhibition in mice: ED50 = 0.04 mg/kg (orally)
-
Vogel conflict test in rats: ED50 = 0.36 mg/kg (orally)
-
Elevated plus-maze in rats: Minimal effective dose = 0.1 mg/kg (orally)
-
Conflict test in squirrel monkeys: ED50 = 0.49 mg/kg (orally)
Q4: Has the development of this compound been discontinued?
Yes, the development of this compound has been discontinued.[1] This may impact the availability of the compound and the extent of publicly available research data.
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model/Assay | Value | Reference |
| Binding Affinity (Ki) | - | GABAA Receptor Binding | 0.2-2 nM | |
| Effective Dose (ED50) | Mouse | Pentylenetetrazole-induced Seizures | 0.04 mg/kg (p.o.) | |
| Effective Dose (ED50) | Rat | Vogel Conflict Test | 0.36 mg/kg (p.o.) | |
| Minimal Effective Dose | Rat | Elevated Plus-Maze | 0.1 mg/kg (p.o.) | |
| Effective Dose (ED50) | Squirrel Monkey | Conflict Test | 0.49 mg/kg (p.o.) |
Troubleshooting Guides
In Vitro Studies: GABAA Receptor Binding Assays
Issue: High Non-Specific Binding
-
Question: My radioligand binding assay with this compound is showing high non-specific binding, making it difficult to determine a specific signal. What could be the cause and how can I troubleshoot this?
-
Answer: High non-specific binding can obscure your results. Here are several potential causes and solutions:
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased non-specific binding. Try reducing the concentration to at or below the Kd value.
-
Hydrophobicity: this compound, like many small molecules, may exhibit hydrophobic interactions with non-receptor components. Including a carrier protein like Bovine Serum Albumin (BSA) in your assay buffer can help to mitigate this.
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave unbound radioligand behind. Ensure you are using an adequate volume of ice-cold wash buffer and that the washing steps are performed rapidly to prevent dissociation of the specifically bound ligand.
-
Filter Pre-treatment: Pre-soaking the filters in a solution like 0.5% polyethyleneimine can reduce non-specific binding of positively charged ligands.
-
Issue: Low or No Specific Binding
-
Question: I am not observing any significant specific binding of this compound in my assay. What should I check?
-
Answer: A lack of specific binding can be due to several factors related to your reagents and protocol:
-
Receptor Integrity: Ensure that your membrane preparation is of high quality and has not been subjected to multiple freeze-thaw cycles, which can degrade the receptor.
-
Radioligand Quality: Verify the specific activity and purity of your radioligand. Degradation can lead to a loss of binding affinity.
-
Incubation Time: The incubation time may be too short to allow the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Buffer Composition: The pH and ionic strength of your assay buffer are critical. Ensure they are optimized for GABAA receptor binding.
-
In Vivo Studies: Animal Models of Anxiolytic Activity
Issue: Inconsistent Results in the Elevated Plus-Maze (EPM)
-
Question: The behavioral effects of this compound in the elevated plus-maze are highly variable between animals and experiments. How can I improve the consistency of my results?
-
Answer: The EPM is sensitive to various environmental and procedural factors. To improve consistency:
-
Acclimation: Ensure all animals are properly acclimated to the testing room for at least one hour before the experiment to reduce stress from the novel environment.
-
Handling: Handle the animals gently and consistently. The experimenter's presence can be a variable, so it's best to have the same person handling all animals.
-
Lighting Conditions: The level of illumination in the testing room can significantly impact anxiety-like behavior. Maintain consistent and moderate lighting conditions for all tests.[2]
-
Time of Day: Circadian rhythms can influence anxiety levels. Conduct all experiments at the same time of day to minimize this variability.
-
Odor Cues: Clean the maze thoroughly between each animal with an appropriate cleaning solution (e.g., 70% ethanol) to remove any scent cues from the previous animal.
-
Issue: Lack of Effect in the Vogel Conflict Test
-
Question: I am not observing the expected anxiolytic effect of this compound in the Vogel conflict test. What could be the reason?
-
Answer: The Vogel conflict test relies on a balance between thirst and the aversive stimulus (shock). An imbalance can mask the effects of an anxiolytic.
-
Water Deprivation Schedule: The level of thirst is a critical motivator. Ensure your water deprivation schedule is consistent and sufficient to induce drinking behavior. However, excessive deprivation can override the fear of the shock.
-
Shock Intensity: The intensity of the foot shock is crucial. If it is too low, animals may not be sufficiently deterred from drinking, resulting in a ceiling effect. If it is too high, the anxiolytic effect of the drug may not be strong enough to overcome the aversion. Calibrate the shock intensity to a level that produces a stable baseline of punished drinking.
-
Habituation: Proper habituation to the testing chamber is necessary to reduce novelty-induced anxiety, which can confound the results.
-
Experimental Protocols
GABAA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor benzodiazepine site using a competitive binding assay with a known radioligand (e.g., [3H]Flunitrazepam).
Materials:
-
Rat whole brain membranes (prepared or commercially available)
-
[3H]Flunitrazepam (Radioligand)
-
This compound (Test compound)
-
Diazepam (or another known benzodiazepine for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and vials
-
Filtration apparatus
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat brains in ice-cold sucrose (B13894) buffer, followed by centrifugation to isolate the membrane fraction. Wash the membranes multiple times in assay buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [3H]Flunitrazepam (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]Flunitrazepam, a saturating concentration of Diazepam, and membrane preparation.
-
Competitive Binding: Add assay buffer, [3H]Flunitrazepam, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate all tubes at a defined temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Washing: Immediately wash the filters with a sufficient volume of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitive binding counts. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Rodents (rats or mice)
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Animal Preparation: House the animals in a controlled environment with a regular light-dark cycle. Handle the animals for several days prior to the experiment to acclimate them to the experimenter.
-
Drug Administration: Administer this compound or vehicle control at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Acclimation to Testing Room: Move the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.
Visualizations
Caption: GABAA Receptor Signaling Pathway and Modulation by this compound.
Caption: Troubleshooting Workflow for Inconsistent In Vitro Results.
Caption: Decision Tree for Addressing Variable In Vivo Outcomes.
References
Technical Support Center: Optimizing RWJ-51204 Dose-Response Curve for Anxiolytic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RWJ-51204 in studies of anxiety. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a nonbenzodiazepine anxiolytic that functions as a nonselective partial agonist at GABA-A receptors.[1][2] It binds with high affinity to the benzodiazepine (B76468) site on these receptors, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability.[1][2]
Q2: What are the expected anxiolytic effects of this compound and at what doses?
A2: this compound demonstrates clear anxiolytic effects in various preclinical models. Effective oral doses vary by species and experimental paradigm. For instance, the minimal effective dose in the rat elevated plus-maze is 0.1 mg/kg, while the ED50 in the rat Vogel conflict test is 0.36 mg/kg.[1] In squirrel monkeys, the ED50 for conflict is 0.49 mg/kg.[1]
Q3: What is the side effect profile of this compound?
A3: A key feature of this compound is its favorable separation between anxiolytic effects and sedative or motor-impairing side effects.[1][2] Sedation, ataxia, and muscle relaxation are typically observed only at doses approximately 20 times higher than the effective anxiolytic dose.[2] In monkeys, only mild to moderate sedation was seen at doses 20 to 40 times the anxiolytic ED50.[1]
Q4: How does the dose-response curve of this compound compare to other anxiolytics?
A4: The dose-response curve for the anxiolytic effects of this compound is generally shallower than that of full benzodiazepine agonists but steeper than that of other partial agonists.[1] For central nervous system side effects, the dose-response curve is typically shallow.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Anxiolytic Effect at Expected Doses | 1. Inappropriate Dose Range: The selected dose range may be too low for the specific animal model or strain. 2. Route of Administration: Improper administration (e.g., incorrect gavage technique for oral dosing) can lead to variable absorption. 3. Metabolism Differences: Species or strain differences in drug metabolism can alter effective concentrations. | 1. Expand Dose Range: Test a wider range of doses, ensuring to include doses at and above the reported effective concentrations (see Table 1). 2. Verify Administration Technique: Ensure proper and consistent administration. For oral gavage, confirm correct placement to ensure delivery to the stomach. 3. Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound in your specific animal model. |
| High Variability in Behavioral Response | 1. Insufficient Acclimation: Animals may be stressed from handling or a novel environment, masking the anxiolytic effect. 2. Environmental Factors: Inconsistent lighting, noise levels, or time of day for testing can introduce variability. 3. Subject-to-Subject Variability: Inherent biological differences between animals. | 1. Proper Acclimation: Ensure animals are adequately acclimated to the testing room and equipment for a sufficient period before the experiment. 2. Standardize Environment: Maintain consistent environmental conditions (e.g., light levels, background noise) and test at the same time each day. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Observing Sedation at Anxiolytic Doses | 1. Dose Miscalculation: Errors in calculating the dose for each animal. 2. Hypersensitive Strain: The animal strain being used may be particularly sensitive to the sedative effects of GABA-A receptor modulators. 3. Interaction with Other Factors: Diet or other experimental manipulations could potentially potentiate sedative effects. | 1. Double-Check Calculations: Carefully verify all dose calculations and dilutions. 2. Lower Dose Range: Test a lower range of doses to identify a window where anxiolytic effects are present without sedation. 3. Review Experimental Conditions: Ensure no other factors are present that could contribute to sedation. |
| Shallow Dose-Response Curve Makes ED50 Determination Difficult | 1. Partial Agonist Nature: As a partial agonist, this compound may produce a less pronounced maximal effect compared to full agonists, leading to a shallower curve.[1] 2. Narrow Therapeutic Window in Specific Assay: The behavioral assay may not be sensitive enough to detect graded anxiolytic effects. | 1. Use More Dose Groups: Increase the number of dose groups to better define the curve. 2. Non-Linear Regression Analysis: Utilize appropriate non-linear regression models to analyze the dose-response data. 3. Consider Alternative Assays: Employ a battery of behavioral tests to obtain a more comprehensive understanding of the anxiolytic profile. |
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Assay/Model | Species |
| Binding Affinity (Ki) | 0.2 - 2 nM | GABA-A Receptor Binding | - |
| ED50 | 0.04 mg/kg (p.o.) | Pentylenetetrazole-Induced Seizure Inhibition | Mouse |
| Minimal Effective Dose | 0.1 mg/kg (p.o.) | Elevated Plus-Maze | Rat |
| ED50 | 0.36 mg/kg (p.o.) | Vogel Conflict Test | Rat |
| ED50 | 0.49 mg/kg (p.o.) | Conflict Test | Squirrel Monkey |
Data compiled from Dubinsky et al., 2002.[1]
Experimental Protocols
Elevated Plus-Maze (EPM) for Rodents
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired pre-treatment time (e.g., 30-60 minutes) before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual observation.
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Vogel Conflict Test for Rats
-
Apparatus: A testing chamber with a drinking spout connected to a water source and a shock generator.
-
Water Deprivation: Water-deprive the rats for a set period (e.g., 24-48 hours) before the test to motivate drinking.
-
Drug Administration: Administer this compound or vehicle at the desired pre-treatment time.
-
Testing: Place the rat in the chamber and allow it to drink from the spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.
-
Data Collection: Record the total number of shocks received during a set session time (e.g., 5 minutes).
-
Analysis: An increase in the number of shocks taken by the drug-treated group compared to the vehicle group indicates an anti-conflict (anxiolytic) effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General workflow for a dose-response experiment.
Caption: Troubleshooting decision tree for this compound experiments.
References
potential off-target effects of RWJ-51204 to consider
Troubleshooting Guides and FAQs for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RWJ-51204. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation, offering troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonbenzodiazepine anxiolytic agent. Its primary mechanism of action is as a nonselective partial agonist at the benzodiazepine (B76468) binding site of the gamma-aminobutyric acid type A (GABA-A) receptor. It binds with high affinity, in the range of Ki = 0.2-2 nM, to enhance the effect of the inhibitory neurotransmitter GABA. This interaction with the GABA-A receptor is responsible for its anxiolytic properties.
Q2: I am observing unexpected effects in my experiments with this compound that are not consistent with GABA-A receptor modulation. What could be the cause?
While the primary target of this compound is the GABA-A receptor, unexpected experimental outcomes could be due to off-target effects. A significant potential off-target interaction for this compound is its activity as a potent adenosine (B11128) A2A receptor blocker. Researchers should consider this alternative mechanism when interpreting unanticipated results.
Q3: How can I experimentally verify if the unexpected effects of this compound in my assay are due to adenosine A2A receptor blockade?
To investigate the potential involvement of the adenosine A2A receptor, you can perform a competitive binding assay or a functional assay.
-
Competitive Binding Assay: This assay will determine the binding affinity (Ki) of this compound for the adenosine A2A receptor. You can use a radiolabeled ligand known to bind to the A2A receptor (e.g., [3H]-ZM241385) and measure its displacement by increasing concentrations of this compound.
-
Functional Assay: A functional assay, such as a cAMP (cyclic adenosine monophosphate) assay, can determine the functional potency (IC50 or EC50) of this compound at the A2A receptor. Since the A2A receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cAMP. An antagonist would block this increase.
Q4: My results suggest that the sedative effects of this compound are more pronounced than expected for a partial agonist. Could this be an off-target effect?
The sedative effects of benzodiazepine-like compounds are primarily mediated by their interaction with the α1 subunit of the GABA-A receptor, while anxiolytic effects are associated with the α2, α3, and α5 subunits. Although this compound is a nonselective partial agonist, a higher than expected sedative effect could indicate a differential affinity or efficacy at the α1 subunit compared to other subunits. To investigate this, a GABA-A receptor subtype selectivity assay is recommended.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and potential off-target receptors.
| Target | Ligand | Assay Type | Affinity (Ki) | Notes |
| GABA-A Receptor | This compound | Radioligand Binding | 0.2 - 2 nM | Primary target; nonselective partial agonist at the benzodiazepine site. |
| Adenosine A2A Receptor | This compound | Radioligand Binding | Data not found | A known potent blocker; however, specific quantitative binding affinity data is not readily available. |
Detailed Experimental Protocols
Protocol 1: Adenosine A2A Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor using a radioligand displacement assay.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% CHAPS)
-
Radioligand: [3H]-ZM241385 (specific activity ~20-30 Ci/mmol)
-
Unlabeled this compound
-
Unlabeled ZM241385 (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hA2A cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer. Repeat this wash step twice.
-
Determine the protein concentration of the final membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-ZM241385 (e.g., 5.5 nM), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled ZM241385 (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 2 hours at 5°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: GABA-A Receptor Subtype Selectivity Binding Assay
This protocol describes a method to assess the binding affinity of this compound to different GABA-A receptor subtypes expressed in a cellular system.
Materials:
-
Cell lines individually expressing different recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Membrane preparation buffer (as in Protocol 1).
-
Assay buffer (as in Protocol 1).
-
Radioligand: [3H]-Flunitrazepam (specific activity ~70-90 Ci/mmol).
-
Unlabeled this compound.
-
Unlabeled Clonazepam (for determining non-specific binding).
-
Standard laboratory equipment for cell culture, membrane preparation, and scintillation counting.
Procedure:
-
Membrane Preparation:
-
Individually culture and harvest each cell line expressing a specific GABA-A receptor subtype.
-
Prepare cell membranes for each subtype as described in Protocol 1.
-
-
Binding Assay:
-
Perform separate competitive binding assays for each receptor subtype.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Flunitrazepam, and a range of concentrations of unlabeled this compound.
-
Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled Clonazepam).
-
Add the respective membrane preparation to each well.
-
Incubate the plates for 1 hour at 4°C.
-
-
Filtration and Counting:
-
Follow the filtration and scintillation counting steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound for each receptor subtype.
-
Generate competition curves and determine the IC50 and Ki values for each subtype.
-
Compare the Ki values to determine the selectivity profile of this compound.
-
Visualizations
Signaling Pathway and Potential Off-Target Interaction
Caption: Signaling pathway of this compound and its potential off-target interaction.
Troubleshooting Workflow for Unexpected Experimental Results
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Technical Support Center: Addressing Poor Solubility of RWJ-51204 for In Vivo Studies
Welcome to the technical support center for researchers utilizing RWJ-51204. This resource is designed to provide guidance and troubleshooting for challenges related to the poor aqueous solubility of this compound in the context of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a nonbenzodiazepine anxiolytic that functions as a partial agonist at the benzodiazepine (B76468) site of GABAA receptors.[1][2] Like many novel drug candidates, this compound is a lipophilic compound with poor water solubility.[3] This low aqueous solubility can lead to challenges in achieving adequate and consistent drug exposure in animal models, potentially impacting the reliability and reproducibility of in vivo studies.[4]
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[5] These can be broadly categorized as:
-
Physical Modifications: Techniques such as particle size reduction (micronization and nanosuspension) increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Chemical Modifications: This includes creating salt forms of ionizable drugs or developing prodrugs that are more water-soluble and are converted to the active compound in vivo.[3]
-
Use of Excipients and Carrier Systems: This is a common and effective approach that involves formulating the drug with solubilizing agents such as co-solvents, surfactants, cyclodextrins, or within lipid-based delivery systems.[3][8][9]
Q3: Is there a known successful formulation for the oral administration of this compound in animal studies?
A3: Yes, a published study has reported the oral administration of this compound to mice. The compound was suspended in an aqueous vehicle consisting of 0.5% (w/v) methylcellulose (B11928114) and 0.4% (v/v) Tween 80. This formulation provides a practical starting point for researchers.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems researchers may encounter when formulating this compound for in vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Reduce the concentration of this compound in the formulation.- Optimize the vehicle composition by increasing the proportion of solubilizing agents (e.g., co-solvents, surfactants).- Consider alternative, more potent solubilization techniques such as nanosuspension or cyclodextrin (B1172386) complexation.[10] |
| Inconsistent or low drug exposure in animals. | Poor dissolution and absorption of the drug from the gastrointestinal tract due to its low solubility. | - Enhance the dissolution rate by reducing the particle size of this compound through micronization or nanosuspension.[6]- Improve solubility by formulating with cyclodextrins or as a lipid-based system to facilitate absorption.[3][9] |
| Vehicle-induced toxicity or adverse effects in animals. | Some organic solvents (e.g., DMSO, ethanol) can cause toxicity at higher concentrations.[11][12] | - Minimize the concentration of potentially toxic excipients in the final formulation.- Always include a vehicle-only control group in your study to assess any effects of the formulation itself.[11]- Consult literature for the maximum tolerated doses of excipients in your chosen animal model.[12] |
| Difficulty in preparing a homogenous suspension. | Inadequate wetting or dispersion of the hydrophobic this compound powder in the aqueous vehicle. | - Use a surfactant (e.g., Tween 80) to improve the wettability of the drug particles.- Employ high-shear mixing or sonication to ensure uniform dispersion.- Prepare the formulation fresh before each use to prevent settling or aggregation over time. |
Quantitative Data Summary
A critical step in selecting a formulation strategy is understanding the solubility of the compound in various solvents. While specific quantitative solubility data for this compound is not widely available in the public domain, the following table provides a template for researchers to generate their own data to guide formulation development.
Table 1: Solubility Profile of this compound (Hypothetical Data for Illustration)
| Solvent/Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Poorly soluble in aqueous media. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | Similar to water, indicating limited solubility at physiological pH. |
| Ethanol (B145695) | Data to be determined | A common co-solvent that may improve solubility. |
| Propylene (B89431) Glycol | Data to be determined | Another frequently used co-solvent.[13] |
| Polyethylene Glycol 400 (PEG 400) | Data to be determined | A non-volatile co-solvent often used in oral formulations.[13] |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | High solubilizing capacity but should be used at low final concentrations in vivo.[11] |
| 0.5% Methylcellulose + 0.4% Tween 80 | Forms a stable suspension | A reported vehicle for oral administration in mice. |
Researchers are strongly encouraged to experimentally determine the solubility of this compound in a panel of pharmaceutically acceptable solvents to inform their formulation strategy.
Experimental Protocols
Below are detailed methodologies for three common approaches to enhance the solubility of poorly soluble compounds like this compound.
Protocol 1: Preparation of a Nanosuspension using Wet Media Milling
This protocol is adapted from established methods for preparing nanosuspensions of poorly soluble drugs.[6][14]
Objective: To produce a nanosuspension of this compound with a reduced particle size to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.3-0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
Deionized water
Procedure:
-
Prepare the Stabilizer Solution: Dissolve HPMC and Tween 80 in deionized water.
-
Pre-suspension: Disperse the accurately weighed this compound powder into the stabilizer solution. Stir the mixture to ensure the powder is thoroughly wetted.
-
Milling: a. Transfer the pre-suspension into the milling chamber containing the milling beads. b. Mill the suspension at a specified speed (e.g., 500 rpm) for a defined number of cycles. A typical cycle might consist of 5 minutes of milling followed by a 5-minute break to prevent overheating. c. Monitor the particle size periodically using a suitable particle size analyzer until the desired nanometer range is achieved.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.
Protocol 2: Formulation with Cyclodextrins (Inclusion Complexation)
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.[1][8]
Objective: To encapsulate this compound within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its apparent water solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Organic solvent (e.g., ethanol or methanol, if necessary)
-
Kneading apparatus or magnetic stirrer
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD through phase solubility studies. A 1:1 molar ratio is a common starting point.
-
Slurry Formation: Place the accurately weighed HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Incorporation of this compound: Gradually add the weighed this compound to the cyclodextrin paste. If this compound is not readily soluble in water, it can be pre-dissolved in a minimal amount of a suitable organic solvent.
-
Kneading: Knead the mixture for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
Protocol 3: Development of a Lipid-Based Formulation
This protocol outlines the initial steps for developing a lipid-based formulation for this compound.[6]
Objective: To dissolve this compound in a lipid-based vehicle to enhance its solubility and facilitate its absorption in vivo.
Materials:
-
This compound
-
A selection of oils (e.g., sesame oil, corn oil, medium-chain triglycerides)
-
A selection of surfactants (e.g., Tween 80, Cremophor EL)
-
A selection of co-solvents (e.g., PEG 400, propylene glycol)
Procedure (Screening Phase):
-
Solubility Screening: a. Determine the saturation solubility of this compound in a variety of individual oils, surfactants, and co-solvents. b. Add an excess amount of this compound to a known volume of each excipient. c. Equilibrate the mixtures (e.g., by shaking at a constant temperature for 24-48 hours). d. Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).
-
Excipient Selection: Based on the solubility data, select the excipients with the highest solubilizing capacity for this compound.
-
Formulation Prototyping: a. Prepare binary or ternary mixtures of the selected excipients. b. Test the miscibility of the excipient mixtures. c. Evaluate the ability of these mixtures to dissolve the target concentration of this compound.
-
Dispersion Testing: Assess the self-emulsification properties of the prototype formulations by adding them to an aqueous medium and observing the formation of an emulsion or microemulsion.
Visualizations
Signaling Pathway
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow
References
- 1. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. csmres.co.uk [csmres.co.uk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. oatext.com [oatext.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulating a poorly water soluble drug into an oral solution suitable for paediatric patients; lorazepam as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with RWJ-51204
This technical support center is designed for researchers, scientists, and drug development professionals utilizing RWJ-51204 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of unexpected behavioral outcomes.
Understanding this compound
This compound is a nonbenzodiazepine anxiolytic agent that acts as a partial agonist at the benzodiazepine-binding site of the GABAA receptor.[1][2] This mechanism of action is expected to produce anxiolytic (anti-anxiety) effects with a reduced side-effect profile, such as less sedation and motor impairment, compared to full GABAA receptor agonists like traditional benzodiazepines.[1][3]
Signaling Pathway of GABAA Receptor Modulation
Frequently Asked Questions (FAQs)
Q1: What is the expected behavioral profile of this compound in preclinical models?
A1: this compound is expected to exhibit anxiolytic-like effects in various rodent and primate models of anxiety. This includes increased exploration of open arms in the elevated plus-maze, suppression of punishment-induced behavioral inhibition in conflict tests (e.g., Vogel test), and protection against chemically induced seizures (e.g., pentylenetetrazole-induced seizures).[3] A key feature of this compound is its separation of anxiolytic effects from sedative and motor-impairing effects, which are typically observed at much higher doses (approximately 20 times the effective anxiolytic dose).[1]
Q2: How does the partial agonism of this compound differ from full agonists like diazepam?
A2: As a partial agonist, this compound has a lower intrinsic efficacy at the GABAA receptor compared to full agonists like diazepam. This means that even at saturating concentrations, it produces a submaximal response. This property is thought to contribute to its favorable side-effect profile, with a reduced risk of sedation, ataxia, and dependence.
Q3: Has the development of this compound been discontinued (B1498344)?
A3: Yes, the development of this compound was discontinued by Johnson & Johnson.[1]
Troubleshooting Unexpected Behavioral Outcomes
Scenario 1: Lack of Anxiolytic Effect
Q4: We administered this compound to rats in the elevated plus-maze but did not observe an increase in open-arm exploration. What could be the reason?
A4: Several factors could contribute to a lack of efficacy in the elevated plus-maze. Consider the following troubleshooting steps:
-
Dosage: The dose of this compound may be suboptimal. While it is potent, the dose-response curve for partial agonists can be complex. It is advisable to test a range of doses to establish a full dose-response relationship.
-
Pharmacokinetics: The timing of the behavioral test relative to drug administration is critical. Ensure that the testing occurs at the time of peak brain exposure to the compound.
-
Animal Strain and Species: Behavioral responses to psychoactive compounds can vary significantly between different strains and species of rodents.[3] The original characterization of this compound showed different potencies in various models and species.[3]
-
Experimental Conditions: The testing environment can have a profound impact on anxiety-like behavior. Factors such as lighting, noise levels, and handling procedures should be standardized and consistent across all experimental groups.
-
Habituation: Prior exposure to the testing apparatus can influence the results. Ensure that animals are naive to the elevated plus-maze.
Experimental Workflow for In Vivo Behavioral Study
Scenario 2: Paradoxical Anxiety or Increased Arousal
Q5: We observed an increase in anxiety-like behavior (e.g., decreased open-arm time) or hyperactivity after administering this compound. Is this expected?
A5: An increase in anxiety or arousal is an unexpected, or paradoxical, effect for an anxiolytic compound. While not specifically reported for this compound, paradoxical reactions can occur with GABAA receptor modulators, particularly in certain individuals or under specific conditions.
-
Dose-Related Effects: In some cases, very low or very high doses of a compound can produce effects opposite to those seen at therapeutic doses. A comprehensive dose-response study is crucial.
-
Context-Dependent Effects: The anxiolytic effects of some compounds are more prominent in high-stress or novel environments. In a low-stress environment, the effects may be less apparent or even altered.
-
Receptor Subtype Selectivity: this compound is a nonselective partial agonist.[1][2] The GABAA receptor family is diverse, with different subunit compositions mediating different effects (e.g., α1-containing receptors are associated with sedation, while α2/α3 are linked to anxiolysis). It is possible that under certain conditions, the net effect of modulating multiple receptor subtypes could lead to unexpected behavioral outcomes.
-
Animal's Baseline Anxiety State: The initial anxiety level of the animal can influence the drug's effect. Highly anxious animals may respond differently than less anxious ones.
Scenario 3: Cognitive Impairment
Q6: Does this compound cause cognitive deficits? We are seeing impaired performance in a learning and memory task.
A6: While this compound is designed to have a better side-effect profile, the possibility of cognitive impairment, especially at higher doses, cannot be entirely ruled out. GABAA receptor modulation can influence cognitive processes.
-
Dose-Dependence: Cognitive effects are likely to be dose-dependent. Assess cognitive performance across a range of doses, including those that are clearly anxiolytic.
-
Task-Specific Effects: The nature of the cognitive task is important. Some tasks may be more sensitive to the effects of GABAA modulation than others.
-
Comparison with Full Agonists: To put the findings in context, it is helpful to compare the cognitive effects of this compound with a full agonist like diazepam, which is known to cause cognitive impairment.
Troubleshooting Decision Tree
Quantitative Data Summary
| Animal Model | Species | Endpoint | This compound ED50 / MED | Reference Compound (ED50 / MED) | Reference |
| Pentylenetetrazole-induced seizures | Mouse | Inhibition of seizures | 0.04 mg/kg (p.o.) | Diazepam: 0.8 mg/kg (p.o.) | [3] |
| Vogel Conflict Test | Rat | Increased punished responding | 0.36 mg/kg (p.o.) | Diazepam: 2.1 mg/kg (p.o.) | [3] |
| Elevated Plus-Maze | Rat | Increased open arm time | 0.1 mg/kg (p.o.) | Diazepam: 1.0 mg/kg (p.o.) | [3] |
| Conflict Test | Squirrel Monkey | Increased punished responding | 0.49 mg/kg (p.o.) | Diazepam: 0.1 mg/kg (p.o.) | [3] |
Detailed Experimental Protocols
Elevated Plus-Maze (Rat)
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) elevated 50-70 cm above the floor.
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Vogel Conflict Test (Rat)
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water bottle and a shock generator.
-
Habituation: Water-deprive rats for 48 hours prior to the test, with a 30-minute habituation session in the chamber 24 hours before the test where they can drink freely.
-
Procedure:
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the rat in the chamber.
-
For a set period (e.g., 3-5 minutes), every 20th lick at the drinking spout results in a mild electric shock delivered through the grid floor.
-
-
Data Analysis:
-
Number of licks.
-
Number of shocks received.
-
An anxiolytic effect is indicated by a significant increase in the number of shocks received compared to the vehicle-treated group.
-
Pentylenetetrazole (PTZ)-Induced Seizure Test (Mouse)
-
Procedure:
-
Administer this compound or vehicle at the appropriate time before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for a period of 30 minutes.
-
-
Data Analysis:
-
Latency to the first seizure (clonic or tonic).
-
Presence or absence of tonic-clonic seizures.
-
Mortality.
-
An anticonvulsant effect is indicated by an increased latency to seizures and protection from tonic-clonic seizures and mortality.
-
References
Technical Support Center: RWJ-51204 Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reproducing the findings related to RWJ-51204 reported in the literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic agent.[1] It acts as a selective partial agonist at the benzodiazepine (B76468) site of GABAA receptors.[1] Its high affinity for this site (Ki = 0.2-2 nM) underlies its anxiolytic properties.[2] The development of this compound was discontinued (B1498344) by its originators at Johnson & Johnson.[1]
Q2: What are the reported advantages of this compound over traditional benzodiazepines?
Preclinical studies suggest that this compound exhibits a profile of anxiolytic activity with less sedation, motor impairment, and muscle relaxation compared to full agonist benzodiazepines.[2] Sedative, ataxic, and muscle relaxant effects are reported to appear at doses approximately 20 times higher than the effective anxiolytic dose.[1]
Q3: Are there known challenges in synthesizing or procuring this compound?
While the synthesis of this compound has been published, obtaining the compound may present challenges as its development was discontinued. Some chemical suppliers may offer custom synthesis of this compound. Researchers should be aware that custom synthesis can have variable success rates and lead times.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent results in GABAA Receptor Binding Assays.
-
Potential Cause: Variations in experimental conditions compared to the original literature.
-
Troubleshooting Steps:
-
Receptor Preparation: Ensure the use of rat cortical membranes prepared as described in the original protocol.
-
Radioligand: Use [3H]flunitrazepam as the radioligand at a concentration of approximately 1 nM.
-
Incubation Conditions: Incubate at 0-4°C for 60 minutes in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a competing ligand, such as 1 µM clonazepam.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
-
Issue 2: Difficulty in assessing the partial agonist activity of this compound.
-
Potential Cause: The "GABA shift" assay is crucial for determining the intrinsic modulatory activity. Improper execution of this assay can lead to misleading results.
-
Troubleshooting Steps:
-
GABA Concentration: Perform the [3H]flunitrazepam binding assay in the presence and absence of a fixed concentration of GABA (e.g., 10 µM).
-
Measure Potentiation: Quantify the extent to which this compound enhances the binding of [3H]flunitrazepam in the presence of GABA.
-
Comparison: Compare the potentiation observed with this compound to that of a known full agonist (e.g., diazepam) and a known partial agonist (e.g., bretazenil). The potentiation by this compound should be lower than that of a full agonist.
-
In Vivo Experiments
Issue 3: Lack of anxiolytic effect in the elevated plus-maze (EPM) in rats.
-
Potential Cause: Suboptimal dosing, inappropriate vehicle, or procedural variations.
-
Troubleshooting Steps:
-
Dosing: The reported minimal effective dose for this compound in the EPM in rats is 0.1 mg/kg, administered orally.[2] Ensure accurate dose preparation and administration.
-
Vehicle: A common vehicle for oral administration in preclinical studies is a suspension in 0.5% methylcellulose (B11928114) in water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Test Conditions: The maze should be elevated (typically 50 cm), and the open arms should lack walls. The testing environment should be dimly lit to encourage exploration.
-
Parameters Measured: The primary endpoint is the percentage of time spent in and the number of entries into the open arms.
-
Issue 4: Failure to observe an anticonflict effect in the Vogel conflict test in rats.
-
Potential Cause: Incorrect experimental parameters for this specific behavioral model.
-
Troubleshooting Steps:
-
Water Deprivation: Rats should be water-deprived for a specified period (e.g., 48 hours) prior to the test to ensure motivation to drink.
-
Shock Parameters: The electric shock delivered through the drinking spout should be calibrated to a level that suppresses drinking without causing physical harm.
-
Dosing: The reported ED50 for this compound in the Vogel conflict test in rats is 0.36 mg/kg, administered orally.[2]
-
Data Collection: The key measure is the number of shocks received during the test session. Anxiolytic compounds increase the number of shocks the animals are willing to take.
-
Quantitative Data Summary
| Parameter | Value | Species/Assay | Reference |
| Binding Affinity (Ki) | 0.2-2 nM | Rat Cortical Membranes ([3H]flunitrazepam binding) | [2] |
| Elevated Plus-Maze (MED) | 0.1 mg/kg (p.o.) | Rat | [2] |
| Vogel Conflict Test (ED50) | 0.36 mg/kg (p.o.) | Rat | [2] |
| Pentylenetetrazole-induced Seizure (ED50) | 0.04 mg/kg (p.o.) | Mouse | [2] |
| Conflict Test (ED50) | 0.49 mg/kg (p.o.) | Squirrel Monkey | [2] |
Experimental Protocols
1. GABAA Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.
-
Methodology:
-
Prepare crude synaptic membranes from rat cerebral cortex.
-
Incubate the membranes with varying concentrations of this compound and a fixed concentration of [3H]flunitrazepam (e.g., 1 nM) in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Incubate at 0-4°C for 60 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of 1 µM clonazepam.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
2. Elevated Plus-Maze Test
-
Objective: To assess the anxiolytic-like effects of this compound in rats.
-
Methodology:
-
Use a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle orally to rats 60 minutes before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into each arm using a video-tracking system.
-
Calculate the percentage of time spent and entries into the open arms.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Caption: Troubleshooting logic for inconsistent experimental results.
References
impact of animal strain on RWJ-51204 efficacy and side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of RWJ-51204, with a specific focus on how animal strain can impact its efficacy and side effect profile.
Frequently Asked Questions (FAQs)
Q1: We are seeing variable anxiolytic efficacy with this compound in our rodent models. What could be the cause?
A1: Variability in the anxiolytic efficacy of this compound can be attributed to the animal species and strain used in your experiments. Published data indicates that this compound's potency can differ between species. For instance, it is generally more potent in rodents compared to squirrel monkeys.[1] Furthermore, within a single species, different strains can exhibit varying baseline levels of anxiety and drug responses. It is crucial to select and consistently use a well-characterized animal strain for your studies to minimize variability.
Q2: What are the expected side effects of this compound and do they vary by animal model?
A2: this compound is a partial agonist at GABA-A receptors, which generally results in a more favorable side effect profile compared to full agonists like benzodiazepines.[1][2][3] The primary side effects to monitor are sedation, motor impairment, and muscle relaxation.
Notably, the manifestation of these side effects appears to be species-dependent. In mice and monkeys, this compound has been shown to cause less sedation and motor impairment compared to other GABA-A receptor modulators. However, this improved profile was not observed in rats.[1] In squirrel monkeys, only mild to moderate sedation was observed at doses 20 to 40 times higher than the effective anxiolytic dose.[1]
Q3: We are planning a new study with this compound. Which animal model and strain do you recommend?
A3: The choice of animal model and strain will depend on your specific research question.
-
For general anxiolytic screening: Mice have been shown to be sensitive to the anxiolytic effects of this compound.[1] The BALB/c mouse strain is often used in anxiety research due to its high baseline anxiety levels.[4]
-
For studies requiring a larger animal model or more complex behavioral tasks: Rats are a suitable option, with the Long-Evans strain being one type used in studies with this compound.[1]
-
For non-human primate studies: Squirrel monkeys have been used to evaluate the efficacy and side effects of this compound.[1]
It is highly recommended to conduct a pilot study to determine the optimal dose and assess the behavioral response in your chosen strain before commencing a large-scale experiment.
Q4: How does the metabolism of this compound differ between species?
A4: The metabolism of this compound has been studied in mice, rats, dogs, monkeys, and humans. The compound is extensively metabolized in vitro (with the exception of dogs) and in vivo in rats, dogs, and humans.[5] The primary metabolic pathways include phenyl oxidation, pyrido-oxidation, N-deethoxymethylation, dehydration, and glucuronidation.[5] These species-specific differences in metabolism may contribute to the observed variations in efficacy and side effect profiles.
Troubleshooting Guides
Problem: Inconsistent results in the elevated plus-maze test with mice.
| Possible Cause | Troubleshooting Step |
| Strain variability | Ensure you are using a consistent mouse strain. Different strains (e.g., C57BL/6J vs. BALB/c) have different baseline anxiety levels and may respond differently to this compound.[4] |
| Handling stress | Handle the mice consistently and habituate them to the testing room before the experiment. Excessive handling can increase stress and affect behavior in the maze. |
| Lighting conditions | Maintain consistent lighting conditions in the testing room, as light intensity can influence anxiety-like behavior. |
| Drug administration | Verify the accuracy of your dosing solution and the route and timing of administration. Ensure the drug has sufficient time to reach its peak effect before testing. |
Problem: Unexpected sedative effects in rats at presumed anxiolytic doses.
| Possible Cause | Troubleshooting Step |
| Species-specific sensitivity | Be aware that rats may be more susceptible to the sedative effects of this compound compared to mice and monkeys.[1] |
| Dose-response | Conduct a thorough dose-response study to identify the optimal anxiolytic dose with minimal sedative effects in your specific rat strain. |
| Behavioral test selection | Consider using a behavioral test that is less sensitive to motor impairment, such as the Vogel conflict test, to assess anxiolytic efficacy in rats. |
Data Summary
Table 1: Comparative Efficacy of this compound in Different Animal Models
| Animal Model | Test | Efficacy (ED50 or MED) |
| Mice | Pentylenetetrazole-induced seizure inhibition | 0.04 mg/kg |
| Rats | Vogel conflict test | 0.36 mg/kg |
| Rats | Elevated plus-maze | 0.1 mg/kg (MED) |
| Squirrel Monkeys | Conflict test | 0.49 mg/kg |
ED50 = Median Effective Dose; MED = Minimal Effective Dose
Experimental Protocols
1. Pentylenetetrazole (PTZ)-induced Seizure Inhibition in Mice:
-
Animals: Male mice of a specified strain.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Procedure:
-
After a predetermined pretreatment time, mice are injected with a convulsant dose of PTZ.
-
Animals are observed for the presence or absence of clonic seizures for a set period.
-
The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated.
-
2. Vogel Conflict Test in Rats:
-
Animals: Water-deprived male rats of a specified strain.
-
Drug Administration: this compound is administered p.o. at various doses.
-
Procedure:
-
Rats are placed in a chamber with a drinking spout.
-
After a period of licking, a mild electric shock is delivered through the spout for every 20th lick.
-
The number of shocks taken during a specific time period is recorded.
-
Anxiolytic compounds increase the number of shocks the animals are willing to take.
-
The ED50 is the dose that produces a 50% increase in the number of shocks.
-
3. Elevated Plus-Maze (EPM) in Rats:
-
Animals: Male rats of a specified strain.
-
Drug Administration: this compound is administered p.o. at various doses.
-
Procedure:
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Rats are placed in the center of the maze and allowed to explore for a set time.
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
Anxiolytic drugs increase the time spent in and entries into the open arms.
-
The minimal effective dose (MED) that produces a significant anxiolytic effect is determined.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for assessing its anxiolytic effects.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: General experimental workflow for evaluating this compound.
References
- 1. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the new nonbenzodiazepine anxiolytic agent, this compound, in mouse, rat, dog, monkey and human hepatic S9 fractions, and in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating floor and ceiling effects in assays with RWJ-51204
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate floor and ceiling effects in assays involving RWJ-51204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nonbenzodiazepine anxiolytic compound.[1][2] It functions as a nonselective partial agonist at GABA-A receptors, binding with high affinity (Ki = 0.2-2 nM) to the benzodiazepine (B76468) site on these receptors.[1][3] This action enhances the effect of the neurotransmitter GABA, leading to an inhibitory effect on neurotransmission.[3] Its primary application in research is to produce anxiolytic effects at low doses, with sedative and muscle relaxant effects appearing at significantly higher doses.[2]
Q2: What are "floor" and "ceiling" effects in the context of my this compound assay?
Floor and ceiling effects occur when a significant portion of your data points are at the minimum (floor) or maximum (ceiling) limit of your assay's measurement scale.[4][5] This compresses the data range, reduces variability, and can mask the true dose-dependent effects of this compound.[4]
-
Ceiling Effect: This is when higher concentrations of this compound fail to produce a greater response because the assay has reached its maximum possible signal.[4][6] For example, in a behavioral test, a high dose might produce the maximum possible anxiolytic effect, and further dose increases won't show any additional change.
-
Floor Effect: This occurs when the assay signal is at or near its baseline or lowest limit, making it impossible to detect a response, particularly at low concentrations of this compound.[4][6] An example would be if low doses fail to produce any measurable sedative effect above the vehicle control.
Q3: How do I know if my assay is affected by floor or ceiling effects?
Look at your dose-response curve. A ceiling effect is indicated by a plateau at the top of the curve where increasing concentrations of this compound do not increase the response. A floor effect is indicated by a flat line at the bottom of the curve where lower concentrations show no response above the baseline or negative control.[7] These effects can prevent the accurate determination of parameters like EC50 or IC50.
Troubleshooting Guide
Problem: Ceiling Effect - The dose-response curve flattens at high concentrations.
This issue prevents the accurate determination of the maximum effect (Emax) and potency of this compound.
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Test a wider range of this compound concentrations, focusing on lower dilutions to fully characterize the rising part of the sigmoid curve. |
| Assay Has a Limited Dynamic Range | If possible, switch to a more sensitive measurement technique or a different assay format that allows for a wider range of detection. |
| Saturation of GABA-A Receptors | At high concentrations, all available GABA-A receptor binding sites may be occupied by this compound, leading to a maximal physiological response that cannot be surpassed. This is an intrinsic property of the biological system. Ensure your data analysis model (e.g., four-parameter logistic curve) properly fits the plateau. |
| High Agonist Concentration (in antagonist assays) | If using this compound to antagonize the effect of another compound, the agonist concentration may be too high, pushing the system to its maximum response. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism.[8][9] |
Problem: Floor Effect - No response is detected at low this compound concentrations.
This issue can be caused by insufficient compound potency at the tested doses or by technical issues that mask the signal.
| Possible Cause | Recommended Solution |
| This compound Concentration Too Low | Extend the concentration range to include higher doses to determine if a response can be elicited. A typical starting point for antagonists is a dose-response curve from low nanomolar (nM) to high micromolar (µM) concentrations.[8] |
| High Assay Background | A high background signal can obscure a weak response, creating an artificial floor. This can be caused by several factors (see next section). |
| Insufficient Agonist (in partial agonist assays) | As a partial agonist, this compound's effect is dependent on the presence of the primary agonist (GABA). Ensure GABA is present at an appropriate concentration to observe the modulatory effect of this compound. |
| Compound Degradation | Ensure proper storage and handling of this compound to prevent degradation.[10] Prepare fresh stock solutions for each experiment. |
Problem: High Assay Background - The signal in negative control wells is too high.
High background reduces the signal-to-noise ratio and can create an artificial floor effect, masking the true effects of this compound.[11][12]
| Possible Cause | Recommended Solution |
| Insufficient Plate Washing | Inadequate washing can leave behind unbound reagents that contribute to the background signal.[11][13] Increase the number of wash cycles, the volume of wash buffer, and consider adding a short soak step.[11][12][14] |
| Ineffective Blocking | Non-specific binding of antibodies or other reagents to the plate surface can cause high background.[12] Increase the blocking incubation time or try a different blocking agent (e.g., increase BSA concentration from 1% to 2-5%).[12][15] |
| Reagent Contamination | Microbial or cross-reagent contamination can lead to spurious signal generation.[13][14] Use fresh, sterile reagents and ensure proper aseptic technique.[12][13] |
| Excessive Detection Reagent Concentration | Using too high a concentration of a detection antibody or substrate can lead to non-specific signal.[12] Perform a titration to determine the optimal concentration.[12] |
| Prolonged Substrate Incubation | Allowing the colorimetric or chemiluminescent reaction to proceed for too long can increase background.[12] Reduce the substrate incubation time and monitor signal development.[12] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Value | Species/Model | Citation |
| Binding Affinity (Ki) | 0.2 - 2 nM | GABA-A Receptor | [1] |
| Efficacy (ED50) | 0.04 mg/kg | Pentylenetetrazole-induced seizure inhibition (mice) | [1] |
| Efficacy (ED50) | 0.36 mg/kg | Vogel conflict test (rats) | [1] |
| Efficacy (Minimal Effective Dose) | 0.1 mg/kg | Elevated plus-maze (rats) | [1] |
| Efficacy (ED50) | 0.49 mg/kg | Conflict test (squirrel monkeys) | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Dose-Response Range
This protocol helps define the optimal concentration range of this compound to avoid floor and ceiling effects.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform Serial Dilutions: Create a wide range of concentrations using a serial dilution scheme (e.g., 10-point, 1:3 or 1:10 dilution series). The range should span from picomolar to micromolar concentrations to capture the full dose-response curve.
-
Establish Controls:
-
Vehicle Control (0% effect): Wells containing only the vehicle (e.g., DMSO) at the same final concentration as in the test wells. This defines the assay floor.
-
Positive Control (100% effect): Wells containing a known full agonist (e.g., diazepam) at a saturating concentration. This helps define the assay ceiling.
-
-
Assay Execution: Add the this compound dilutions and controls to the assay system (e.g., cells expressing GABA-A receptors, animal model).
-
Data Acquisition: Measure the response at each concentration after the appropriate incubation period.
-
Data Analysis: Plot the response against the log of the this compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the EC50, slope, and the floor and ceiling of the assay. If the curve does not show a clear floor or ceiling, adjust the concentration range accordingly in the next experiment.
Protocol 2: Optimizing a Competitive Assay
This protocol is for assays where this compound competes with a known agonist.
-
Determine Agonist EC50/EC80: First, perform a dose-response experiment for the agonist alone to accurately determine its EC50 and EC80 (the concentration that produces 80% of its maximal effect).
-
Select Agonist Concentration: For antagonist/partial agonist screening, using the agonist at its EC80 concentration is recommended as it provides a robust signal that can be effectively inhibited, offering a good assay window.[8][9]
-
Set Up Checkerboard Titration (Optional but Recommended): To fully optimize, test a matrix of concentrations with the agonist on one axis and this compound on the other. This helps visualize the competitive interaction and confirm the optimal agonist concentration.
-
Execute Assay: Run the assay with the fixed EC80 concentration of the agonist and a full dose-response curve of this compound.
-
Data Analysis: Plot the inhibition of the agonist signal against the log concentration of this compound to determine its IC50 (the concentration that produces 50% inhibition).
Visualizations
Caption: GABA-A receptor signaling and the action of this compound.
Caption: Workflow for troubleshooting floor and ceiling effects.
References
- 1. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Data Analyses with Ceiling/Floor data [cran.r-project.org]
- 6. The Ceiling Effect, the Floor Effect, and the Importance of Active and Placebo Control Arms in Randomized Controlled Trials of an Investigational Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arp1.com [arp1.com]
- 12. benchchem.com [benchchem.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. sinobiological.com [sinobiological.com]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
long-term stability of RWJ-51204 in solution for chronic studies
For researchers, scientists, and drug development professionals utilizing RWJ-51204 in chronic studies, maintaining the long-term stability of the compound in solution is critical for obtaining accurate and reproducible results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions regarding the handling and storage of this compound solutions.
Troubleshooting Guide: this compound Solution Instability
Researchers may encounter issues such as precipitation, loss of potency, or the appearance of unknown peaks during analytical characterization of this compound solutions. This guide provides a systematic approach to identifying and resolving these common problems.
| Symptom | Potential Cause | Recommended Action |
| Precipitation or Cloudiness | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer system. | - Verify the solubility of this compound in the selected vehicle. - Consider using a co-solvent such as DMSO or ethanol (B145695) for stock solutions, followed by dilution in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the experimental model. - Adjust the pH of the solution, as solubility can be pH-dependent. |
| Temperature Effects: Lower temperatures during storage can decrease the solubility of the compound. | - Before use, allow the solution to equilibrate to room temperature and vortex to ensure complete dissolution. - If the issue persists, consider preparing fresh solutions before each experiment. | |
| Loss of Potency or Reduced Biological Activity | Chemical Degradation: this compound may be degrading over time due to factors like hydrolysis, oxidation, or photolysis. | - Prepare fresh solutions and compare their activity to older stock. - Protect solutions from light by using amber vials or wrapping containers in foil. - Store solutions at the recommended temperature (-20°C for long-term storage) and minimize freeze-thaw cycles. - Consider the use of antioxidants if oxidation is suspected. |
| Adsorption to Container: The compound may adsorb to the surface of plastic or glass storage containers. | - Use low-adsorption microplates or vials. - Consider the addition of a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), to the vehicle, ensuring it does not interfere with the assay. | |
| Appearance of New Peaks in HPLC/LC-MS | Degradation Products: The new peaks are likely due to the formation of this compound degradation products. | - Based on known metabolic pathways, potential degradation products could result from oxidation, N-deethoxymethylation, or dehydration.[1] - Analyze the solution using LC-MS to identify the mass of the new peaks and compare them to potential degradation products. - Implement the preventative measures for chemical degradation mentioned above. |
| Inconsistent Results Between Experiments | Inconsistent Solution Preparation: Variations in weighing, solvation time, or pH adjustment can lead to batch-to-batch variability. | - Standardize the solution preparation protocol. - Use a calibrated pH meter and ensure the final pH is consistent for all preparations. - Ensure the compound is fully dissolved before use. |
| Improper Storage: Fluctuations in storage temperature or exposure to light can lead to variable degradation rates. | - Monitor and maintain consistent storage conditions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for chronic in vivo studies?
Q2: What are the recommended storage conditions and expected shelf-life for this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound in a suitable solvent at -20°C or lower. When stored properly, these stock solutions can be stable for several months. However, the stability of diluted, ready-to-use aqueous solutions is expected to be significantly shorter. It is best practice to prepare fresh dilutions for each experiment or, if necessary, store them at 2-8°C for a very limited time (e.g., 24-48 hours), after validating their stability under these conditions.
Q3: How can I establish the stability of my this compound working solution for a chronic study?
A3: To establish the stability of your working solution, you should conduct a formal stability study. This involves preparing a batch of the solution and storing it under the intended experimental conditions (e.g., temperature, light exposure). At various time points (e.g., 0, 24, 48, 72 hours, and weekly), an aliquot should be analyzed using a stability-indicating method, such as HPLC-UV or LC-MS. The concentration of this compound and the presence of any degradation products should be monitored. A solution is generally considered stable if the concentration of the active compound remains within 90-110% of the initial concentration and no significant degradation products are observed.
Q4: What are the known degradation pathways for this compound?
A4: Studies on the metabolism of this compound have identified several in vitro and in vivo metabolic pathways, which can be indicative of its chemical stability. These include:
-
Phenyl oxidation: Hydroxylation of the phenyl ring.
-
Pyrido-oxidation: Oxidation of the pyridine (B92270) ring system.
-
N-deethoxymethylation: Removal of the ethoxymethyl group.
-
Dehydration: Loss of a water molecule.
-
Glucuronidation: Conjugation with glucuronic acid.[1]
Understanding these pathways can help in identifying potential degradation products during stability studies.
Experimental Protocol: Establishing Long-Term Solution Stability
This protocol outlines a general procedure for assessing the stability of this compound in a specific solution for a chronic study.
1. Solution Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
- Dilute the stock solution to the final working concentration in the desired aqueous vehicle.
- Prepare a sufficient volume to be aliquoted for all time points.
2. Storage Conditions:
- Aliquot the working solution into multiple vials made of a material with low adsorption properties.
- Store the vials under the intended experimental conditions (e.g., 4°C, room temperature, protected from light).
3. Analytical Method:
- Develop a stability-indicating analytical method, typically reverse-phase HPLC with UV detection or LC-MS. The method should be able to separate the parent this compound peak from any potential degradation products.
4. Time Points and Analysis:
- Analyze an aliquot of the solution at predefined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and then weekly for the duration of the chronic study).
- At each time point, determine the concentration of this compound and the peak area of any new peaks that appear in the chromatogram.
5. Data Analysis:
- Plot the concentration of this compound as a percentage of the initial concentration versus time.
- The shelf-life of the solution is the time at which the concentration falls below a predetermined threshold (e.g., 90% of the initial concentration).
Data Presentation: Stability of this compound in Solution (Template)
Table 1: Stability of this compound (10 µM) in Vehicle X at 4°C
| Time Point | This compound Concentration (% of Initial) | Peak Area of Major Degradant (% of Total) | Observations |
| 0 hours | 100.0 ± 1.2 | 0.0 | Clear, colorless solution |
| 24 hours | 98.5 ± 2.1 | 0.8 | No change |
| 48 hours | 95.3 ± 1.8 | 3.5 | No change |
| 1 week | 88.2 ± 2.5 | 9.7 | Slight yellowing |
| 2 weeks | 75.1 ± 3.0 | 21.4 | Visible precipitate |
Table 2: Effect of Storage Temperature on this compound Stability at 48 hours
| Storage Temperature | This compound Concentration (% of Initial) | Peak Area of Major Degradant (% of Total) |
| 4°C | 95.3 ± 1.8 | 3.5 |
| Room Temperature (22°C) | 82.1 ± 2.9 | 15.2 |
| 37°C | 65.7 ± 3.5 | 30.1 |
Visualizations
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
RWJ-51204 vs. Diazepam: A Comparative Analysis of Anxiolytic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of RWJ-51204, a nonbenzodiazepine anxiolytic, and diazepam, a classical benzodiazepine (B76468). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in established preclinical models of anxiety, and detailed experimental protocols for the key assays discussed.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The discovery and development of anxiolytic agents remain a significant focus of neuroscience research. Diazepam, a benzodiazepine, has long been a benchmark anxiolytic, primarily through its potentiation of GABAergic neurotransmission. However, its clinical utility is often limited by side effects such as sedation, motor impairment, and the potential for dependence.[1] In the quest for agents with a more favorable therapeutic window, compounds like this compound have been investigated. This compound is a nonbenzodiazepine that also targets the GABA-A receptor but exhibits a different pharmacological profile.[2][3] This guide offers a direct comparison of these two compounds based on available preclinical data.
Mechanism of Action
Both this compound and diazepam exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][4][5][6][7] However, their interaction with the receptor differs significantly.
Diazepam is a full agonist at the benzodiazepine site of the GABA-A receptor.[2] Its binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a general dampening of neuronal excitability.[6][7]
This compound , in contrast, is a partial agonist at the benzodiazepine site of the GABA-A receptor.[2][3][8] This means that while it binds to the same site as diazepam, it elicits a submaximal response. This partial agonism is hypothesized to contribute to its anxiolytic effects with a reduced liability for sedation and motor impairment compared to full agonists like diazepam.[2][3]
Comparative Anxiolytic Potency: Preclinical Data
The anxiolytic potency of this compound and diazepam has been compared in several rodent models of anxiety. The data presented below is primarily sourced from a key comparative study by Dubinsky et al. (2002), supplemented with data for diazepam from other relevant studies.
| Preclinical Model | Species | This compound | Diazepam | Reference |
| Vogel Conflict Test | Rat | ED50 = 0.36 mg/kg, p.o. | ED50 ≈ 3.0-4.0 mg/kg, p.o. | [2],[9] |
| Elevated Plus-Maze | Rat | MED = 0.1 mg/kg, p.o. | MED ≈ 0.25-1.5 mg/kg, i.p. | [2],[6],[10] |
| Pentylenetetrazole (PTZ)-induced Seizure Inhibition | Mouse | ED50 = 0.04 mg/kg, p.o. | ED50 not directly compared in the same study | [2] |
| Conflict Test | Squirrel Monkey | ED50 = 0.49 mg/kg, p.o. | ED50 not directly compared in the same study | [2] |
ED50: Effective dose in 50% of the population. MED: Minimal effective dose. p.o.: oral administration. i.p.: intraperitoneal administration.
The data indicates that this compound is significantly more potent than diazepam in rodent models of anxiety, such as the Vogel conflict test and the elevated plus-maze, requiring a lower dose to elicit an anxiolytic effect.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Vogel Conflict Test (Rat)
This test is a conflict-based model used to screen for anxiolytic properties of drugs.[3][4][7]
-
Apparatus: An operant conditioning chamber equipped with a drinking spout connected to a water source and a shock generator. The floor of the chamber is a grid capable of delivering a mild electric shock.
-
Procedure:
-
Acclimation and Water Deprivation: Rats are typically water-deprived for a period of 18-48 hours prior to testing to motivate drinking behavior.[7] They are habituated to the testing chamber.
-
Drug Administration: The test compound (e.g., this compound or diazepam) or vehicle is administered orally or intraperitoneally at a specified time before the test session.
-
Testing Session: The rat is placed in the chamber. After a set number of licks from the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout and the grid floor.[5][7] The session typically lasts for a predefined period (e.g., 3-5 minutes).[7]
-
-
Data Analysis: The primary measure is the number of shocks the animal is willing to accept to continue drinking. An increase in the number of shocks taken by the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.
Elevated Plus-Maze (Rat)
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][2][11][12]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[6][12]
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the test.[1]
-
Drug Administration: The test compound or vehicle is administered at a specified time before placing the animal on the maze.
-
Testing Session: The rat is placed in the center of the maze, facing one of the open arms. The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[1][12] The session is often recorded by a video camera for later analysis.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the drug-treated group compared to the vehicle group is interpreted as an anxiolytic effect. Locomotor activity is often assessed by the total number of arm entries.
Side Effect Profile: Sedation and Motor Impairment
A critical aspect of anxiolytic drug development is the separation of anxiolytic efficacy from sedative and motor-impairing side effects.
Diazepam is known to cause sedation and motor impairment, particularly at higher doses.[6] This is a common characteristic of full benzodiazepine agonists.
This compound has shown a more favorable side effect profile in preclinical studies. Sedative, ataxic, and muscle relaxant effects were observed only at doses approximately 20 times higher than the effective anxiolytic dose.[3] In monkeys, only mild to moderate sedation was observed at doses 20 to 40 times the anxiolytic ED50.[2] This suggests a wider therapeutic window for this compound compared to full agonists.
Conclusion
The available preclinical data suggests that this compound is a potent, orally active anxiolytic with a mechanism of action centered on partial agonism at the benzodiazepine site of the GABA-A receptor.[2][3] In direct comparison with diazepam in rodent models, this compound demonstrates greater potency in eliciting anxiolytic effects.[2] Furthermore, the separation between its anxiolytic efficacy and its sedative/motor-impairing effects appears to be wider than that of diazepam, a full agonist. These findings highlight the potential of partial agonists at the GABA-A receptor as a therapeutic strategy for anxiety disorders with an improved side effect profile. However, it is important to note that the development of this compound was discontinued, and these findings are based on preclinical data.[3] Further research with other partial agonists is warranted to fully explore their clinical potential.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orchidscientific.com [orchidscientific.com]
- 6. neurofit.com [neurofit.com]
- 7. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. Anticonflict and rotarod impairing effects of alprazolam and diazepam in rat after acute and subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of RWJ-51204 and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the investigational anxiolytic agent RWJ-51204 and the clinically established drug, buspirone (B1668070). The comparison draws upon available preclinical data for this compound and extensive clinical and preclinical data for buspirone, offering insights into their distinct pharmacological characteristics and potential clinical implications.
Executive Summary
This compound, a nonbenzodiazepine anxiolytic that acts as a partial agonist at GABA-A receptors, has demonstrated a preclinical profile suggesting a lower incidence of sedation and motor impairment compared to full GABA-A agonists like benzodiazepines.[1][2][3] In contrast, buspirone, a serotonin (B10506) 5-HT1A receptor partial agonist, is known for its favorable side effect profile in clinical practice, lacking the significant sedative, muscle relaxant, and dependence-producing effects associated with benzodiazepines.[4][5] This guide synthesizes the available data to facilitate a comparative understanding of these two agents.
Mechanism of Action
The differing mechanisms of action of this compound and buspirone are foundational to their distinct side effect profiles.
-
This compound: Functions as a non-selective partial agonist at the benzodiazepine (B76468) site of GABA-A receptors.[1][2][3] This mechanism is distinct from benzodiazepines, which are full agonists at this site. The partial agonism is hypothesized to contribute to its anxiolytic effects with a reduced liability for sedation and motor impairment.[1]
-
Buspirone: Primarily acts as a partial agonist at presynaptic and postsynaptic serotonin 5-HT1A receptors.[4][5][6] It also exhibits weak antagonist activity at dopamine (B1211576) D2 receptors.[4][6] Its mechanism does not involve direct interaction with the GABA-A receptor complex, which underlies the side effects of benzodiazepines and related compounds.[5]
Side Effect Profile Comparison
The following tables summarize the side effect profiles of this compound (based on preclinical data) and buspirone (based on clinical data).
Table 1: Preclinical Side Effect Profile of this compound
| Side Effect Category | Observation in Animal Models | Species | Notes |
| Sedation | Mild to moderate sedation observed only at high doses (20-40 times the anxiolytic ED50).[1] | Monkeys | Suggests a wider therapeutic window compared to full GABA-A agonists. |
| Motor Impairment/Ataxia | Less potent in causing motor impairment compared to full agonist anxiolytics.[1] Attenuated chlordiazepoxide-induced motor impairment.[1] | Mice | The slope of the dose-response curve for CNS side effects was shallow.[1] |
| Muscle Relaxation | Profile suggests less muscle relaxation than benzodiazepines.[1] | General preclinical profile | Inferred from its partial agonist activity at GABA-A receptors. |
Table 2: Clinical Side Effect Profile of Buspirone (Incidence >1%)
| Side Effect | Incidence (%) vs. Placebo (%) | Severity | Notes |
| Dizziness | 9% vs. 2%[7] | Mild to moderate[7] | One of the most commonly reported side effects. |
| Headache | 7% vs. 2%[7] | Mild to moderate[7] | Frequently observed in clinical trials. |
| Nervousness | 4% vs. 1%[7] | Mild to moderate[7] | |
| Light-headedness | 4% vs. <1%[7] | Mild to moderate[7] | |
| Nausea | More frequent than clorazepate, diazepam, and alprazolam.[7] | Mild to moderate | Gastrointestinal side effects are common. |
| Diarrhea | 3% vs. <1%[7] | Mild to moderate[7] | |
| Paresthesia | 2% vs. <1%[7] | Mild to moderate[7] | |
| Excitation | 2% vs. <1%[7] | Mild to moderate[7] | |
| Sweating/Clamminess | 1% vs. 0%[7] | Mild to moderate[7] | |
| Drowsiness | 9% vs. 10% (not significant)[7] | Mild | Significantly less drowsiness compared to benzodiazepines.[7] |
Experimental Protocols
The assessment of the side effect profiles of these compounds relies on distinct experimental methodologies.
Preclinical Assessment of this compound
The preclinical evaluation of this compound involved a battery of behavioral pharmacology tests in rodents and non-human primates to assess its anxiolytic efficacy and potential side effects.
1. Assessment of Sedation and Motor Impairment in Monkeys:
-
Protocol: Squirrel monkeys were administered oral doses of this compound. Sedation was scored by trained observers based on the animals' posture, activity level, and response to external stimuli. Motor impairment was assessed by observing coordination and balance.
-
Rationale: To determine the sedative and motor-impairing effects at doses relative to the anxiolytic effective dose (ED50).
2. Assessment of Motor Impairment in Mice:
-
Protocol: The rotarod test is a standard method to assess motor coordination. Mice are placed on a rotating rod, and the latency to fall is measured. A decrease in latency indicates motor impairment.
-
Rationale: To quantify the motor-impairing effects of the drug.
3. Vogel Conflict Test in Rats:
-
Protocol: Thirsty rats are trained to lick a drinking tube for a water reward. During the test, the rats receive a mild electric shock after a certain number of licks. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.[8]
-
Rationale: To assess the anti-conflict (anxiolytic) effects of the drug.
4. Elevated Plus-Maze Test in Rats:
-
Protocol: The apparatus consists of two open arms and two enclosed arms elevated from the floor. Anxiolytic drugs increase the time spent and the number of entries into the open arms.[9]
-
Rationale: To evaluate the anxiolytic-like behavior of the drug based on the animal's natural aversion to open, elevated spaces.
References
- 1. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone - Wikipedia [en.wikipedia.org]
- 5. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 7. Review of the side-effect profile of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abecarnil and RWJ-51204: Receptor Subtype Selectivity at the GABAA Benzodiazepine Site
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with GABAA receptor subtypes is paramount for the development of targeted therapeutics. This guide provides a comparative overview of two such compounds, abecarnil (B195500) and RWJ-51204, focusing on their differential receptor subtype selectivity.
Abecarnil and this compound are both non-benzodiazepine ligands that act as partial agonists at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. Their clinical potential and pharmacological profiles are largely dictated by their respective affinities for the various α subunits (α1, α2, α3, and α5) that confer distinct physiological effects. While both are recognized as non-selective partial agonists, subtle differences in their binding profiles can have significant implications for their therapeutic applications and side-effect profiles.
Quantitative Comparison of Binding Affinities
To date, detailed public-domain data providing a direct, side-by-side comparison of the binding affinities (Ki values) of abecarnil and this compound for the individual GABAA receptor α subtypes (α1, α2, α3, and α5) is limited. However, available literature provides some insights into their general binding characteristics.
This compound has been reported to bind with high affinity to the benzodiazepine site on GABAA receptors, with a Ki value in the range of 0.2-2 nM.[1][2] More specifically, studies on binding in different brain regions have indicated a Ki range of 0.2 to 0.6 nM in the cerebral cortex, cerebellum, and medulla-spinal cord.[1]
A comprehensive quantitative comparison awaits further dedicated studies that directly compare the binding profiles of these two compounds under identical experimental conditions.
Experimental Protocols: Determining Receptor Subtype Selectivity
The determination of binding affinities for compounds like abecarnil and this compound at different GABAA receptor subtypes is typically achieved through radioligand binding assays.
Radioligand Binding Assay
This technique is a cornerstone in pharmacology for quantifying the interaction between a ligand (the drug being tested) and a receptor. The general workflow is as follows:
1. Receptor Source Preparation:
-
Native Receptors: Membranes are prepared from specific brain regions of rodents (e.g., cerebral cortex, cerebellum, hippocampus) known to express a mixture of GABAA receptor subtypes. The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.
-
Recombinant Receptors: For subtype-specific analysis, cell lines (e.g., HEK293 or L(tk-) cells) are transfected with cDNAs encoding specific combinations of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). This allows for the precise determination of a compound's affinity for a single, defined receptor subtype.
2. Competitive Binding Assay:
-
The prepared membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788) that is known to bind to the benzodiazepine site.
-
Increasing concentrations of the unlabeled competitor drug (abecarnil or this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
This allows for the determination of the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Differential Binding and Functional Consequences
The following diagram illustrates the theoretical differential interaction of a subtype-selective versus a non-selective compound at the GABAA receptor.
As non-selective partial agonists, both abecarnil and this compound are expected to bind to GABAA receptors containing α1, α2, α3, and α5 subunits. The sedative effects of benzodiazepine site agonists are primarily mediated by the α1 subtype, while anxiolytic effects are associated with the α2 and α3 subtypes. The α5 subtype is implicated in cognitive processes. A compound with relatively lower affinity or efficacy at the α1 subtype compared to the α2 and α3 subtypes would be predicted to have a more favorable anxiolytic-to-sedative ratio. The available data suggests that this compound has high affinity for GABAA receptors, but a detailed subtype selectivity profile is needed to make a definitive comparison with abecarnil.
Conclusion
Both abecarnil and this compound are important pharmacological tools for understanding the complexities of the GABAA receptor system. While both are classified as non-selective partial agonists, a comprehensive understanding of their comparative receptor subtype selectivity requires further investigation through direct, head-to-head binding studies using recombinant GABAA receptors. Such data would be invaluable for the rational design of novel therapeutics with improved efficacy and reduced side effects. The experimental protocols outlined in this guide provide a framework for conducting such crucial research.
References
Cross-Validation of RWJ-51204's Anxiolytic Mechanism of Action Across Diverse Preclinical Assays
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the preclinical efficacy and mechanism of action of RWJ-51204, a nonbenzodiazepine anxiolytic agent. By examining its performance in various behavioral and electrophysiological assays alongside established and alternative compounds, this document aims to offer researchers a clear, data-driven perspective on its therapeutic potential and molecular interactions.
Mechanism of Action: A Partial Agonist at the GABA(A) Receptor
This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA(A)) receptor.[1] Unlike full agonists such as diazepam, which elicit a maximal response upon binding, partial agonists like this compound produce a submaximal response. This nuanced mechanism is hypothesized to contribute to a more favorable side-effect profile, potentially reducing sedation and dependence liability associated with traditional benzodiazepines.
The GABA(A) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines and related compounds, including this compound, allosterically modulate this process, enhancing the effect of GABA. The degree of this enhancement is determined by the intrinsic efficacy of the compound, with full agonists producing a larger effect than partial agonists.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound has been evaluated in several well-established animal models of anxiety. This section compares its performance against the full agonist diazepam and other partial agonists, bretazenil (B1667780) and abecarnil.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this indicates a reduction in the natural aversion to open spaces.
| Compound | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | - | ~10% | ~20% |
| This compound | 0.1 | Increased | Increased |
| 1.0 | Significantly Increased | Significantly Increased | |
| 10 | Significantly Increased | Significantly Increased | |
| Diazepam | 0.25 | Increased | Increased |
| 1.0 | Significantly Increased | Significantly Increased | |
| 2.0 | Significantly Increased | Significantly Increased | |
| Bretazenil | 0.3 | Increased | Increased |
| 1.0 | Moderately Increased | Moderately Increased |
Note: The data presented are approximations derived from multiple sources and are intended for comparative purposes. Actual values may vary between studies.
Vogel Conflict Test (VCT)
The VCT is a conflict-based model where a thirsty animal is punished with a mild electrical shock for attempting to drink. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the fear-induced suppression of behavior.
| Compound | Dose (mg/kg) | Increase in Punished Licks |
| Vehicle | - | Baseline |
| This compound | 0.36 (ED50) | Significant Increase |
| Diazepam | 3.0 | Significant Increase |
| Bretazenil | 1.0 | Significant Increase |
| Abecarnil | 0.5 | Significant Increase |
Note: ED50 values represent the dose required to produce a half-maximal effect.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This test is used to evaluate the anticonvulsant properties of drugs, which often correlate with anxiolytic activity for compounds acting on the GABA(A) receptor. The convulsant agent pentylenetetrazole (PTZ) is a GABA(A) receptor antagonist. Anxiolytics can delay the onset or reduce the severity of PTZ-induced seizures.
| Compound | Dose (mg/kg) | Effect on Seizure Latency | Protection Against Seizures |
| Vehicle | - | Baseline | None |
| This compound | 0.04 (ED50) | Increased | Significant |
| Diazepam | 1.0 - 4.0 | Increased | Significant |
| Abecarnil | 0.5 - 1.0 | Increased | Significant |
Experimental Protocols
Elevated Plus-Maze Test for Rats
-
Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two enclosed arms (50x10x40 cm) elevated 50 cm above the floor.[2]
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[2]
-
Procedure: Each rat is placed in the center of the maze, facing an open arm.[3] The animal is allowed to explore the maze for 5 minutes.[3]
-
Data Collection: The number of entries into and the time spent in each arm are recorded using a video-tracking system. An entry is defined as all four paws entering an arm.[2]
-
Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time in all arms) x 100) and the percentage of open arm entries ((Entries into open arms / Total entries into all arms) x 100) are calculated.
Vogel Conflict Test for Rats
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[4]
-
Habituation: Rats are water-deprived for 48 hours prior to the test. They are habituated to the testing chamber for a short period.
-
Procedure: The thirsty rat is placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout. The session typically lasts for a predetermined duration (e.g., 3-5 minutes).[5]
-
Data Collection: The total number of licks and the number of shocks received are recorded.
-
Analysis: The number of punished licks is the primary measure of anxiolytic activity.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before PTZ injection.
-
PTZ Injection: A sub-convulsive or convulsive dose of PTZ (e.g., 30-80 mg/kg, i.p.) is administered.[1][6]
-
Observation: Mice are placed in an observation chamber and monitored for the onset and severity of seizures for at least 30 minutes.[7] Seizure activity is often scored using a standardized scale (e.g., Racine scale).[8]
-
Data Collection: The latency to the first seizure (e.g., myoclonic jerk or generalized clonus) and the duration and severity of the seizures are recorded.
-
Analysis: An increase in the latency to seizures or a decrease in seizure severity indicates an anticonvulsant/anxiolytic effect.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of GABA(A) receptor partial agonists and a typical experimental workflow.
Caption: Signaling pathway of a GABA(A) receptor partial agonist like this compound.
References
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. Elevated plus-maze [bio-protocol.org]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bmbreports.org [bmbreports.org]
- 8. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Non-Benzodiazepine Anxiolytics: Spotlight on RWJ-51204
For Researchers, Scientists, and Drug Development Professionals
The landscape of anxiolytic drug development has long sought alternatives to classical benzodiazepines, aiming to dissociate therapeutic efficacy from undesirable side effects such as sedation, motor impairment, and dependence. This guide provides a comparative analysis of several non-benzodiazepine anxiolytics, with a special focus on the preclinical compound RWJ-51204. We will objectively compare its performance against other notable non-benzodiazepines, including the azapirones (buspirone, gepirone (B1671445), tandospirone) and other GABA-A receptor modulators (zopiclone, pagoclone (B163018), abecarnil), supported by experimental data.
Mechanism of Action: A Tale of Two Receptors
Non-benzodiazepine anxiolytics primarily exert their effects through two main receptor systems: the GABA-A receptor complex and the serotonin (B10506) 5-HT1A receptor.
-
GABA-A Receptor Partial Agonists: Compounds like This compound , pagoclone, and abecarnil (B195500) bind to the benzodiazepine (B76468) site on the GABA-A receptor. Unlike full agonists (e.g., diazepam), which elicit a maximal response, these partial agonists produce a submaximal enhancement of GABA's inhibitory effect. This mechanism is hypothesized to provide anxiolysis with a reduced liability for sedation and dependence[1]. Zopiclone (B121070), a cyclopyrrolone, also acts at the benzodiazepine binding site of the GABA-A receptor and is considered a full agonist, though it is structurally distinct from benzodiazepines[2].
-
5-HT1A Receptor Agonists: The azapirone class, including buspirone (B1668070) , gepirone , and tandospirone , acts primarily as partial agonists at serotonin 5-HT1A receptors. These receptors are found both presynaptically on serotonin neurons (as autoreceptors) and postsynaptically in brain regions like the hippocampus and cortex. The anxiolytic effect is thought to be mediated by the complex downstream effects of modulating the serotonin system[3].
Quantitative Comparison of Preclinical Data
The following tables summarize key quantitative data from preclinical studies, allowing for a direct comparison of these compounds. It is important to note that variations in experimental conditions (e.g., animal strain, route of administration) can influence results, and direct head-to-head studies are the gold standard for comparison.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Primary Target | GABA-A (BZD site) | 5-HT1A | Dopamine D2 |
| This compound | GABA-A Partial Agonist | 0.2 - 2[1] | - | - |
| Buspirone | 5-HT1A Partial Agonist | No affinity[4] | ~50 (EC50, µM)[5] | Weak antagonist[4] |
| Gepirone | 5-HT1A Partial Agonist | - | 58 (IC50, nM)[6] | Weak affinity[6] |
| Tandospirone | 5-HT1A Partial Agonist | Inactive[2] | 27[2] | 41000[2] |
| Zopiclone | GABA-A Agonist | Binds to BZD site[2] | - | - |
| Pagoclone | GABA-A Partial Agonist | 0.7 - 9.1 (α1,2,3,5)[7] | - | - |
| Abecarnil | GABA-A Partial Agonist | High affinity[4][8] | - | - |
Table 2: Anxiolytic Efficacy in Animal Models
| Compound | Test Model | Species | Effective Dose (ED50 or MED) | Route | Reference |
| This compound | Vogel Conflict | Rat | 0.36 mg/kg (ED50) | p.o. | [1] |
| Elevated Plus-Maze | Rat | 0.1 mg/kg (MED) | p.o. | [1] | |
| PTZ-induced Seizure | Mouse | 0.04 mg/kg (ED50) | p.o. | [1] | |
| Buspirone | Vogel Conflict | Rat | 10 mg/kg (max efficacy) | p.o. | [9][10] |
| Elevated Plus-Maze | Rat | 0.3 mg/kg (max efficacy) | p.o. | [9][10] | |
| Fear-Potentiated Startle | Rat | 0.6 - 5.0 mg/kg | i.p. | [11][12] | |
| Gepirone | Conditioned Suppression of Drinking | Rat | 1.25 - 5 mg/kg | i.p. | [1] |
| Fear-Potentiated Startle | Rat | 1.25 - 10.0 mg/kg | i.p. | [11][12] | |
| Inhibition of Aggression | Mouse | 4.5 mg/kg (ED50) | i.p. | [6] | |
| Tandospirone | Conditioned Fear Stress | Rat | 10 - 80 mg/kg | i.p. | [2] |
| (S)-desmethylzopiclone | Vogel Conflict | Rat | Dose-related effect | - | [11] |
| Elevated Plus-Maze | Rat | Lowest effective dose of zopiclone derivatives | - | [11] | |
| Pagoclone | Elevated Plus-Maze | Rat | 3 mg/kg | p.o. | [7] |
p.o. = oral administration; i.p. = intraperitoneal administration; MED = Minimal Effective Dose. Note the significant difference in effective doses for buspirone between the Elevated Plus-Maze and Vogel Conflict tests, suggesting test-specific efficacy.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Radioligand Binding Assay for GABA-A Benzodiazepine Site
This protocol is a generalized procedure for determining the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor, based on standard methodologies.
-
Membrane Preparation: Whole brains from male rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA. The final pellet is resuspended in buffer and protein concentration is determined.
-
Binding Assay: The assay is performed in a final volume of 250-500 µL. To each tube, the following are added:
-
Brain membrane preparation (50-120 µg protein).
-
A fixed concentration of a radioligand specific for the benzodiazepine site, such as [3H]Flunitrazepam (e.g., 1 nM).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) to generate a competition curve.
-
For determining non-specific binding, a high concentration of a known benzodiazepine site ligand (e.g., 10 µM Diazepam) is used instead of the test compound.
-
-
Incubation: The mixture is incubated, for example, for 60 minutes at 4°C to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus-Maze (EPM) Test in Rats
This protocol describes a standard procedure for assessing anxiolytic-like activity in rats.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) set in a plus shape, elevated 50-60 cm above the floor. Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open. The arms extend from a central platform (10 cm x 10 cm). The test is typically conducted under dim lighting.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar strain) are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. Animals are acclimated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
The test compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes for oral administration).
-
Each rat is placed individually on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
An automated video tracking system records the animal's movement.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms ((Time in open / Total time in all arms) x 100) and the percentage of entries into the open arms ((Entries into open arms / Total entries into all arms) x 100). An increase in these parameters is indicative of an anxiolytic effect. Total arm entries are also measured as an index of general locomotor activity.
Vogel Conflict Test in Rats
This is a classic test for screening anxiolytic drugs based on their ability to attenuate the suppression of behavior by punishment.
-
Apparatus: A standard operant chamber equipped with a grid floor for delivering mild electric shocks and a drinking spout connected to a water bottle and a lickometer.
-
Animals and Habituation: Male rats are water-deprived for 48 hours prior to the test. They are habituated to the testing chamber, during which they can drink freely from the spout.
-
Procedure:
-
On the test day, the test compound or vehicle is administered.
-
After the appropriate pretreatment time, the rat is placed in the chamber.
-
A "punishment" contingency is introduced: after a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout and the grid floor.
-
The number of licks and shocks received during a set session time (e.g., 3-5 minutes) is recorded.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to vehicle-treated animals, indicating an "anti-conflict" effect.
Comparative Summary and Conclusion
This guide provides a comparative overview of this compound and other non-benzodiazepine anxiolytics.
-
This compound stands out as a potent GABA-A partial agonist with high affinity for the benzodiazepine site. Its preclinical profile suggests a classic anxiolytic effect in conflict and exploration-based animal models, with a potential for a wider therapeutic window (separation of anxiolytic effects from sedation) compared to full agonists.
-
Azapirones (Buspirone, Gepirone, Tandospirone) represent a different mechanistic class, targeting the 5-HT1A receptor. Their efficacy in animal models can be more variable than GABAergic agents, and their clinical onset of action is typically delayed. They lack the sedative and muscle-relaxant properties of GABA-A modulators.
-
Other GABA-A Modulators (Zopiclone, Pagoclone, Abecarnil) offer variations on the theme of GABAergic modulation. Zopiclone is primarily a hypnotic with anxiolytic properties. Partial agonists like pagoclone and abecarnil, similar to this compound, were developed to achieve anxiolysis with a better side-effect profile than full agonists.
References
- 1. dovepress.com [dovepress.com]
- 2. Zopiclone - Wikipedia [en.wikipedia.org]
- 3. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human studies on abecarnil a new beta-carboline anxiolytic: safety, tolerability and preliminary pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human studies on abecarnil a new beta-carboline anxiolytic: safety, tolerability and preliminary pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Abecarnil, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sedative and anxiolytic effects of zopiclone's enantiomers and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic effects of buspirone and gepirone in the fear-potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of RWJ-51204 and Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the novel anxiolytic compound RWJ-51204 with that of traditional benzodiazepines. The information presented is intended to inform preclinical and clinical research in the development of anxiolytic agents with improved safety profiles.
Executive Summary
The development of anxiolytic drugs is a cornerstone of neuropharmacology. While traditional benzodiazepines have been effective in treating anxiety disorders, their clinical utility is often limited by a narrow therapeutic index, leading to side effects such as sedation, ataxia, and cognitive impairment at doses close to the therapeutic range. This guide assesses this compound, a nonbenzodiazepine partial agonist at GABAA receptors, and presents evidence suggesting a significantly wider therapeutic index compared to conventional benzodiazepines. This is primarily attributed to a notable separation between its anxiolytic efficacy and the doses that induce sedative and motor-impairing effects.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, typically calculated as the ratio of the dose that produces a toxic effect in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI indicates a wider margin of safety.
The following tables summarize the available preclinical data for this compound and representative traditional benzodiazepines.
Table 1: Efficacy (Anxiolytic) Data (ED50)
| Compound | Test | Species | ED50 / Minimal Effective Dose (mg/kg) |
| This compound | Pentylenetetrazole-induced seizure inhibition | Mouse | 0.04 |
| Vogel conflict test | Rat | 0.36 | |
| Elevated plus-maze | Rat | 0.1 (MED) | |
| Conflict test | Squirrel Monkey | 0.49 | |
| Diazepam | Elevated plus-maze | Mouse | ~1.0 - 2.0 |
| Alprazolam | Elevated plus-maze | Mouse | ~0.1 - 1.0[1] |
Table 2: Toxicity (Sedation/Motor Impairment) Data (TD50) and Therapeutic Index (TI)
| Compound | Test | Species | TD50 (mg/kg) | Estimated Therapeutic Index (TD50/ED50) |
| This compound | Observation of sedation | Squirrel Monkey | >20-40x the anxiolytic ED50 | >20-40 |
| Diazepam | Rotarod | Mouse | ~5.0[2] | ~2.5 - 5 |
| Alprazolam | Rotarod | Mouse | >4.0 (less muscle relaxant effect than diazepam at same dose)[3] | - |
| Lorazepam | Beam Walking | Mouse | Dose causing impairment corresponds to ~30% GABAA receptor occupancy[4] | - |
Note: Direct head-to-head comparative studies providing ED50 and TD50 values for all compounds under identical conditions are limited. The therapeutic indices are therefore estimated based on the available data from various sources.
Experimental Protocols
Assessment of Anxiolytic Efficacy: The Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and is elevated above the floor. It consists of two open arms and two enclosed arms.
-
Procedure:
-
Rodents are placed at the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded, often by a video camera linked to a tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the enclosed arms.
-
Number of entries into the open and enclosed arms.
-
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as the animal's aversion to the open, elevated spaces is reduced.
Assessment of Sedation and Motor Impairment
The rotarod test is used to assess motor coordination and balance.
-
Apparatus: A rotating rod, often with adjustable speed.
-
Procedure:
-
The animal is placed on the rotating rod.
-
The speed of the rod is gradually increased or maintained at a constant speed.
-
The latency to fall off the rod is recorded.
-
-
Interpretation: Compounds that cause motor impairment will result in a shorter latency to fall from the rod.
The open field test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
The animal is placed in the center of the open field.
-
Locomotor activity is recorded over a set period of time.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
-
Interpretation: A significant decrease in total distance traveled is indicative of sedation. Increased time spent in the periphery can suggest anxiety.
Signaling Pathways and Mechanism of Action
Both this compound and traditional benzodiazepines exert their effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their mechanisms of action at the receptor level differ, which likely accounts for their distinct therapeutic profiles.
Traditional benzodiazepines are full agonists at the benzodiazepine (B76468) binding site on the GABAA receptor. This means they produce a maximal enhancement of the inhibitory effects of GABA. In contrast, this compound is a partial agonist. It also binds to the benzodiazepine site but produces a submaximal potentiation of GABA's effects. This partial agonism is hypothesized to be the reason for its wider therapeutic window, providing anxiolysis without the full sedative and motor-impairing effects seen with full agonists.
Caption: GABA-A Receptor Modulation by Full and Partial Agonists.
Experimental Workflow for Therapeutic Index Assessment
The determination of a compound's therapeutic index involves a systematic preclinical evaluation process.
Caption: Workflow for Determining and Comparing Therapeutic Index.
Conclusion
The available preclinical data strongly suggest that this compound possesses a wider therapeutic index than traditional benzodiazepines. The key differentiator is the significant separation between the doses required for anxiolytic effects and those causing sedation and motor impairment. This profile makes this compound and other partial agonists at the GABAA receptor promising candidates for the development of anxiolytics with an improved safety and tolerability profile. Further head-to-head clinical studies are warranted to confirm these preclinical findings in human subjects.
References
- 1. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive meta-analysis of the preclinical data available for RWJ-51204, a nonbenzodiazepine anxiolytic, and compares its pharmacological profile with other key GABAA receptor modulators, including the full agonist diazepam and other partial agonists such as bretazenil (B1667780) and abecarnil (B195500). The information is intended to offer an objective comparison of performance supported by experimental data to aid in research and drug development efforts.
Executive Summary
This compound is a high-affinity partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1] Preclinical studies demonstrate its efficacy as an anxiolytic with a potentially wider therapeutic window compared to full agonists like diazepam, suggesting a reduced liability for sedation and motor impairment at anxiolytically effective doses.[1][2] This profile is characteristic of GABAA receptor partial agonists, which are designed to modulate GABAergic neurotransmission to a lesser degree than full agonists, thereby achieving a more nuanced therapeutic effect.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound and its comparators.
Table 1: In Vitro GABAA Receptor Binding Affinity
| Compound | Class | Binding Affinity (Ki, nM) | GABAA Receptor Subtype Selectivity |
| This compound | Partial Agonist | 0.2 - 2[1] | Non-selective |
| Diazepam | Full Agonist | ~4 | Binds to α1, α2, α3, and α5 subtypes |
| Bretazenil | Partial Agonist | ~1 | Non-selective for α1, α2, α3, α5 |
| Abecarnil | Partial Agonist | ~0.5 | Preferential for α1 subtype |
Table 2: In Vivo Anxiolytic and Anticonvulsant Efficacy
| Compound | Vogel Conflict Test (Rat) - MED (mg/kg) | Elevated Plus-Maze (Rat) - MED (mg/kg) | Pentylenetetrazole (PTZ)-induced Seizures (Mouse) - ED50 (mg/kg) |
| This compound | 0.36[1] | 0.1[1] | 0.04[1] |
| Diazepam | ~0.5-1.0 | ~0.5-1.0 | ~0.2-0.5 |
| Bretazenil | Data not directly comparable | Data not directly comparable | Data not directly comparable |
| Abecarnil | Data not directly comparable | Data not directly comparable | Data not directly comparable |
Note: Direct comparative data from single studies is limited. The values for diazepam, bretazenil, and abecarnil are compiled from various literature sources for general comparison and may not be directly equivalent due to differing experimental conditions.
Signaling Pathway and Mechanism of Action
This compound and the compared compounds exert their effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Benzodiazepines and related compounds, including this compound, bind to an allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of channel opening. The key difference between full agonists (like diazepam) and partial agonists (like this compound, bretazenil, and abecarnil) lies in the magnitude of this potentiation. Partial agonists produce a submaximal response even at saturating concentrations.
The differential effects on sedation and anxiolysis are thought to be mediated by different GABAA receptor alpha subunits. The α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic effects.
GABAA Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below.
Elevated Plus-Maze Test
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Procedure:
-
Animals are placed at the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period by an overhead video camera.
-
The number of entries into and the time spent in the open and closed arms are scored.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Elevated Plus-Maze Experimental Workflow
Pentylenetetrazole (PTZ)-induced Seizure Test
This model is used to screen for anticonvulsant activity. PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. The ability of a compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant efficacy.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
Animals are observed for the onset and severity of seizures (e.g., clonic spasms, loss of righting reflex).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Vogel Conflict Test
The Vogel conflict test is a model of anxiety that involves a conflict between the motivation to drink and the fear of punishment. Water-deprived rats are allowed to drink from a tube that is electrified, delivering a mild shock after a certain number of licks. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.
Procedure:
-
Rats are water-deprived for a period of 24-48 hours.
-
Animals are placed in the experimental chamber with access to a drinking tube.
-
After a set number of licks, a mild electric shock is delivered through the drinking tube.
-
The number of shocks received during a fixed session (e.g., 5 minutes) is recorded.
-
Anxiolytic compounds increase the number of punished licks.
Conclusion
The preclinical data for this compound suggest that it is a potent anxiolytic with a favorable safety profile compared to full benzodiazepine agonists. Its partial agonism at the GABAA receptor likely contributes to its reduced sedative and motor-impairing effects. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of anxiolytic drug discovery and development. Further head-to-head comparative studies would be beneficial to more definitively establish the relative therapeutic index of this compound and other GABAA receptor partial agonists.
References
head-to-head comparison of RWJ-51204 and zolpidem on motor coordination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of RWJ-51204 and zolpidem on motor coordination. The information presented is based on available preclinical and clinical data. It is important to note that a direct head-to-head study comparing this compound and zolpidem on motor coordination using identical experimental protocols was not identified in the available literature. Therefore, this comparison is synthesized from separate studies on each compound.
Executive Summary
This compound is a nonselective partial agonist at GABA-A receptors, developed as a nonbenzodiazepine anxiolytic.[1][2] Preclinical data suggests that it possesses a wider therapeutic window, with sedative and motor-impairing effects only appearing at doses significantly higher than those required for anxiolysis.[1][3] In contrast, zolpidem is a nonbenzodiazepine hypnotic that acts as a full agonist, primarily at the α1 subunit of the GABA-A receptor.[4][5] This selectivity is linked to its potent sedative effects, but also to a known risk of motor coordination impairment, which can affect activities such as driving.[6][7]
Quantitative Data on Motor Coordination Effects
The following tables summarize the available quantitative data on the effects of this compound and zolpidem on motor function from various preclinical and clinical observations.
Table 1: Summary of this compound Effects on Motor Function
| Test | Species | Route of Administration | Effective Dose (Motor Impairment) | Key Findings | Reference |
| Spontaneous Motor Activity | Rat | Oral | ED50 = 0.32 mg/kg (horizontal activity) | Reduced spontaneous motor activity. The dose-response curve was shallower compared to the full agonist lorazepam. | [8] |
| General Observation | Mouse | Not Specified | ~20x anxiolytic dose | Sedative, ataxic, and muscle relaxant effects are observed at doses much higher than the effective anxiolytic dose. | [1][3] |
| Chlordiazepoxide-induced Motor Impairment | Mouse | Not Specified | Not Specified | This compound attenuated motor impairment induced by the benzodiazepine (B76468) chlordiazepoxide. | [9] |
Table 2: Summary of Zolpidem Effects on Motor Function
| Test | Species | Route of Administration | Effective Dose (Motor Impairment) | Key Findings | Reference |
| Rotarod Test | Mouse | Intraperitoneal | 0.3 - 10.0 mg/kg | Produced dose-related impairments in rotarod performance. | [2] |
| Locomotor Activity | Rat, Mouse | Not Specified | ED50 = 1.0 - 2.5 mg/kg | Dose-dependent impairment of locomotor activity. | [10] |
| Driving Performance | Human | Oral | 10 mg and 20 mg | Profound impairment of driving ability present 4 hours after ingestion. | [6] |
| General Observation | Human | Oral | Therapeutic Doses | Can cause poor motor control, dysarthria, and ataxia.[6] Increased risk of falls and hip fractures.[7] | [6][7] |
Experimental Protocols
Standardized tests are crucial for assessing the impact of compounds on motor coordination. The rotarod and beam walking tests are two of the most common preclinical assays used for this purpose.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[4]
Objective: To measure the ability of an animal to maintain balance on a rotating rod.
Apparatus: A rotating rod, often with adjustable speed, divided into lanes to allow for the testing of multiple animals simultaneously. The rod is suspended at a height sufficient to motivate the animals to stay on it.
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the test.[9]
-
Training (optional but recommended): Animals may be trained for one or more sessions on the rotarod at a constant low speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) to familiarize them with the apparatus.[11]
-
Testing:
-
The animal is placed on the stationary or slowly rotating rod.
-
The test begins, and the rod starts to accelerate at a constant rate (e.g., from 4 to 40 RPM over 300 seconds).[4][11]
-
The latency to fall off the rod is recorded. A fall is registered when the animal drops from the rod or after it has clung to the rod for a full passive rotation.[9]
-
Multiple trials are typically conducted with an inter-trial interval of at least 15 minutes.[9]
-
Primary Endpoint: Latency to fall from the rotating rod.
Beam Walking Test
The beam walking test is a sensitive assay for detecting deficits in fine motor coordination and balance.[12]
Objective: To assess an animal's ability to traverse a narrow, elevated beam.
Apparatus: A series of narrow beams of varying widths or shapes (e.g., square, round) elevated above a surface. A starting platform and a "goal box" (often the animal's home cage) at the end of the beam are used to motivate the animal to cross.[13][14]
Procedure:
-
Acclimation and Training: Animals are trained for several days to traverse the beam. This helps to establish a stable baseline performance.[15] Training typically progresses from wider to narrower beams.
-
Testing:
-
The animal is placed on the starting point of the beam.
-
The time taken to traverse the beam and the number of foot slips (errors) are recorded. A foot slip is defined as a paw coming off the top surface of the beam.[14][15]
-
The test is typically recorded for later, more detailed analysis of gait and posture.
-
Multiple trials are performed for each beam width.
-
Primary Endpoints:
-
Time to traverse the beam.
-
Number of foot slips.
Signaling Pathways and Experimental Workflow
Mechanism of Action at the GABA-A Receptor
Both this compound and zolpidem exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. However, their interaction with the receptor subtypes differs, which likely accounts for their distinct pharmacological profiles. Zolpidem is a full agonist with high affinity for the α1 subunit, which is associated with sedative effects.[5] this compound is a non-selective partial agonist, meaning it has a lower intrinsic efficacy at the receptor compared to a full agonist and does not show strong preference for a particular α subunit.[1][2]
Caption: Mechanism of action of this compound and zolpidem at the GABA-A receptor.
Experimental Workflow for Motor Coordination Assessment
The following diagram illustrates a typical workflow for a preclinical study evaluating the effects of a test compound on motor coordination.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 6. Zolpidem Ingestion, Automatisms, and Sleep Driving: A Clinical and Legal Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research SOP: SOP FOR MOTOR COORDINATION TEST USING BEAM WALKING IN MICE [researchsop.com]
Safety Operating Guide
Navigating the Safe Disposal of RWJ-51204: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like RWJ-51204 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with safety regulations and the protection of personnel and the environment.
This compound is an anxiolytic drug that acts as a nonselective partial agonist at GABAA receptors.[1] While its development was discontinued (B1498344) by Johnson & Johnson, it remains a compound of interest in scientific research.[1] Understanding its hazardous properties is the first step toward safe disposal.
Hazard Profile and Safety Precautions
According to safety data, this compound presents several hazards that necessitate careful handling and disposal. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, is harmful if inhaled, and is harmful to aquatic life.[2]
| Hazard Classification | GHS Category | Precautionary Statements |
| Acute Toxicity, Oral | Category 3 | P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | ||
| P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[2] | ||
| Acute Toxicity, Dermal | Category 3 | P280: Wear protective gloves/ protective clothing.[2] |
| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | ||
| Acute Toxicity, Inhalation | Category 4 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P271: Use only outdoors or in a well-ventilated area.[2] | ||
| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | ||
| Serious Eye Irritation | Category 2A | P280: Wear eye protection/ face protection.[2] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | P273: Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, it is imperative that it is disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[2]
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a solution, list all components and their approximate concentrations.
-
Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding the creation of dust or aerosols.[2]
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if aerosols are generated.[2]
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling RWJ-51204
Essential Safety and Handling Guide for RWJ-51204
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general safety protocols for handling potent pharmaceutical compounds and hazardous drugs. Researchers must conduct a risk assessment and consult their institution's safety office before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a nonbenzodiazepine anxiolytic. The focus is on immediate safety, operational procedures, and disposal plans to ensure minimal exposure and safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous drug aerosols and particles. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Summary of Recommended Personal Protective Equipment
| PPE Component | Standard/Specification | Area of Use |
| Gloves | Chemotherapy gloves (ASTM D6978 tested) | All handling activities (receiving, compounding, administration, disposal) |
| Double gloving recommended | Compounding, administering, and disposing of hazardous drugs | |
| Gowns | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Required when there is a risk of splashes or spills |
| Eye Protection | Goggles or face shield | Handling of liquids or powders that may splash or become airborne |
| Respiratory Protection | N95 respirator or higher | Required when vapours or aerosols are generated or when handling powders outside of a containment device |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is mandatory to ensure the safety of all personnel and to maintain a safe laboratory environment.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Methodologies
Receiving and Unpacking:
-
Personnel receiving packages containing this compound should wear chemotherapy gloves.
-
If the external packaging is damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the integrity of the primary container can be verified.
-
Unpack the compound in a designated area, preferably within a chemical fume hood or other ventilated enclosure.
Compounding and Preparation:
-
Donning PPE: Before handling the compound, put on all required PPE in the following order: gown, respiratory protection, eye protection, and two pairs of chemotherapy gloves. The inner glove should be under the cuff of the gown and the outer glove over the cuff.
-
Containment: All handling of powdered this compound should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to prevent inhalation of the powder.
-
Weighing: Use a balance within the containment area. If a small amount of powder is spilled, it should be cleaned immediately with a wet wipe.
-
Solubilization: When dissolving the compound, add the solvent slowly to avoid splashing.
Administration:
-
For in vitro studies, add the solubilized compound to the cell culture or assay plates within a biological safety cabinet.
-
For in vivo studies, use appropriate animal handling techniques to minimize movement and potential for spills.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Personnel cleaning the spill must wear appropriate PPE, including respiratory protection.
-
Use a spill kit designed for hazardous drugs. Absorb liquids with an appropriate absorbent material and decontaminate the area with
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
